3-Methyl-3-(methylsulfanyl)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-methylsulfanylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSMJMVQKRNPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563672 | |
| Record name | 3-Methyl-3-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89002-50-6 | |
| Record name | 3-Methyl-3-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data of 3-Methyl-3-(methylsulfanyl)butan-1-ol: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-3-(methylsulfanyl)butan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical explanations, detailed experimental protocols, and expert interpretation of the expected spectroscopic signatures of this bifunctional molecule. The structure of this guide is tailored to facilitate a deep understanding of the compound's structural features as revealed by key analytical techniques.
Introduction: Unveiling the Molecular Architecture
3-Methyl-3-(methylsulfanyl)butan-1-ol is a unique molecule incorporating both a tertiary alcohol and a thioether functional group. The presence of these two distinct moieties imparts specific chemical properties that are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis. Accurate structural elucidation is paramount for its application and further development. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a detailed fingerprint of the compound. This guide will delve into the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), providing a robust framework for its characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Framework
The IR spectrum of 3-Methyl-3-(methylsulfanyl)butan-1-ol is expected to be dominated by the characteristic absorptions of its alcohol and thioether groups, along with the hydrocarbon backbone. The O-H stretch of the alcohol will be a prominent, broad band due to hydrogen bonding. The C-O stretch of the tertiary alcohol will also be a key diagnostic peak. The C-S stretch of the thioether is typically weak and can be found in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A small sample of 3-Methyl-3-(methylsulfanyl)butan-1-ol is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. The background is collected with a clean ATR crystal prior to sample analysis.
Data Interpretation
The expected IR absorption bands for 3-Methyl-3-(methylsulfanyl)butan-1-ol are summarized in the table below. The presence of a broad O-H stretch and a strong C-O stretch in the specified region would provide strong evidence for the tertiary alcohol functionality.[1][2][3][4] The weaker C-S stretch is also a key indicator of the thioether group.[5]
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Alcohol (O-H) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 2970 - 2850 | Strong |
| Tertiary Alcohol (C-O) | Stretching | 1210 - 1100 | Strong |
| Methyl (C-H) | Bending | ~1375 | Medium |
| Thioether (C-S) | Stretching | 700 - 600 | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
3.1.1. Theoretical Framework
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift of a proton is influenced by the electron density around it. Electronegative atoms like oxygen and sulfur will deshield adjacent protons, causing their signals to appear at higher chemical shifts (downfield).
3.1.2. Experimental Protocol
A sample of 3-Methyl-3-(methylsulfanyl)butan-1-ol (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.[6] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectrum is acquired on a 400 MHz or higher field spectrometer.
3.1.3. Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | 1.0 - 5.0 | Singlet (broad) | 1H | The hydroxyl proton is exchangeable and its chemical shift is concentration and solvent dependent.[1][3] |
| -CH₂-OH | 3.6 - 3.8 | Triplet | 2H | Protons on the carbon adjacent to the hydroxyl group are deshielded by the electronegative oxygen.[3] |
| -CH₂-C(S)- | 1.8 - 2.0 | Triplet | 2H | Methylene protons adjacent to the quaternary carbon. |
| -S-CH₃ | 2.1 - 2.3 | Singlet | 3H | Methyl protons attached to the sulfur atom are deshielded. |
| -C(CH₃)₂- | 1.2 - 1.4 | Singlet | 6H | Two equivalent methyl groups on the quaternary carbon. |
¹³C NMR Spectroscopy
3.2.1. Theoretical Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Quaternary carbons typically show weaker signals.
3.2.2. Experimental Protocol
A more concentrated sample of 3-Methyl-3-(methylsulfanyl)butan-1-ol (20-50 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃).[6] The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[6]
3.2.3. Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Rationale |
| -C (CH₃)₂-S- | 70 - 80 | No peak | The quaternary carbon bonded to the sulfur and two methyl groups will be significantly downfield.[6] |
| -CH₂-C (S)- | 45 - 55 | Negative | Methylene carbon adjacent to the quaternary center. |
| -C H₂-OH | 60 - 70 | Negative | The carbon bearing the hydroxyl group is deshielded by the oxygen.[1] |
| -S-C H₃ | 15 - 25 | Positive | The methyl carbon attached to sulfur. |
| -C(C H₃)₂- | 25 - 35 | Positive | The two equivalent methyl carbons. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.
Theoretical Framework
In the mass spectrometer, 3-Methyl-3-(methylsulfanyl)butan-1-ol will be ionized, typically by electron impact (EI), to form a molecular ion (M⁺). This molecular ion is often unstable and will fragment into smaller, more stable ions. The fragmentation pattern is characteristic of the molecule's structure. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[3][4] Thioethers also exhibit characteristic fragmentation patterns, often involving cleavage of the C-S bond.
Experimental Protocol
A dilute solution of 3-Methyl-3-(methylsulfanyl)butan-1-ol is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The molecules are ionized in the source, and the resulting ions are separated by the mass analyzer according to their m/z ratio.
Predicted Mass Spectrum and Interpretation
The molecular weight of 3-Methyl-3-(methylsulfanyl)butan-1-ol (C₆H₁₄OS) is 134.24 g/mol . The molecular ion peak (M⁺) is expected at m/z = 134.
Key Predicted Fragments:
| m/z | Proposed Fragment Ion | Formation Pathway |
| 119 | [M - CH₃]⁺ | Loss of a methyl group. |
| 116 | [M - H₂O]⁺ | Dehydration, a common fragmentation for alcohols.[4] |
| 87 | [M - SCH₃]⁺ | Loss of the methylthio radical. |
| 73 | [(CH₃)₂C=S⁺H] | Alpha-cleavage adjacent to the sulfur atom. |
| 59 | [CH₂=OH]⁺ | Alpha-cleavage adjacent to the oxygen atom is less likely due to the tertiary carbon. |
| 47 | [CH₃S]⁺ | Methylthio cation. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 3-Methyl-3-(methylsulfanyl)butan-1-ol.
Caption: Logical integration of spectroscopic data for structural confirmation.
Conclusion
The comprehensive analysis of the predicted spectroscopic data provides a robust framework for the identification and structural confirmation of 3-Methyl-3-(methylsulfanyl)butan-1-ol. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry offers complementary information that, when integrated, provides an unambiguous assignment of the molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the spectroscopic data of this and structurally related molecules.
References
- Fiveable. (2026, March 2). Spectroscopy of Alcohols and Phenols | Organic Chemistry...
- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
- BenchChem. (2025). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Wikipedia. (n.d.). 3-Mercapto-3-methylbutan-1-ol.
- ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- ResearchGate. (n.d.). ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm).
- PMC. (2023, November 23). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis.
- NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- PubChem. (n.d.). 3-Methyl-3-(methylsulfanyl)butan-1-ol | C6H14OS | CID 14759792.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
The Chemical Ecology and Biosynthesis of 3-Methyl-3-(methylsulfanyl)butan-1-ol: A Technical Guide
Executive Summary
3-Methyl-3-(methylsulfanyl)butan-1-ol (commonly referred to as 3-methyl-3-methylthio-1-butanol or 3MMTB ) is a highly specialized, naturally occurring volatile organic compound (VOC)[1]. Functioning as a critical semiochemical, it is primarily identified in the urinary volatile profiles of the family Felidae, where it mediates territorial marking, sex recognition, and intraspecies communication[2]. This whitepaper explores the biochemical origins, ecological distribution, pathological significance, and precise analytical methodologies required for the isolation and quantification of 3MMTB, providing actionable insights for researchers and drug development professionals.
Chemical Identity and Evolutionary Causality
3MMTB ( C6H14OS ) is a sulfur-containing VOC characterized by its pungent, persistent "catty" odor[3]. From an evolutionary perspective, the direct physiological secretion of highly volatile compounds is inefficient for long-term territorial marking, as the scent would rapidly dissipate into the environment.
To circumvent this, felids have evolved a delayed-release mechanism [4]. Instead of excreting 3MMTB directly, they excrete a non-volatile, odorless amino acid precursor known as felinine[1]. Upon exposure to the environment, felinine undergoes slow microbial and physical degradation, gradually releasing 3-mercapto-3-methyl-1-butanol (3MMB) and its methylated derivative, 3MMTB[4]. This causality ensures that the scent mark remains active over extended periods, a crucial adaptation for solitary hunters[2].
Biosynthetic Pathway of Felinine and its Derivatives
The biosynthesis of 3MMTB is a highly regulated, species-specific metabolic pathway that bridges renal physiology and exocrine signaling[1].
-
Initiation: The pathway begins in the kidneys with the precursor 3-methylbutanol glutathione (MBG)[3].
-
Intermediate Formation: In the brush border of proximal epithelial tubular cells, the enzyme γ -glutamyltransferase ( γ -GTP) converts MBG into 3-methylbutanol-cysteinylglycine (MBCG)[3].
-
Enzymatic Cleavage: A felid-specific carboxylesterase known as cauxin (carboxylesterase 5A) hydrolyzes MBCG into felinine and glycine[1]. Cauxin is a major urinary protein, and its expression is heavily dependent on age and circulating androgens, explaining why intact males excrete significantly higher levels of these VOCs[1].
-
Degradation & Methylation: Once excreted, felinine degrades into a suite of sulfur-containing VOCs, prominently 3MMB and 3MMTB[3].
Biosynthetic pathway of 3MMTB from glutathione precursors in Felidae.
Natural Occurrence and Quantitative Distribution
The presence of 3MMTB is not uniform across all felids; its concentration varies significantly based on genetics, habitat, and physiological status[2].
Table 1: Comparative Distribution of 3MMTB and Precursors Across Felid Species
| Species | Felinine Excretion | 3MMTB Presence | Ecological / Physiological Note |
| Domestic Cat (Felis catus) | High (Age/Sex dependent) | Major VOC component | Primary driver of territorial "catty odor"; strongly correlated with cauxin levels[1]. |
| Iriomote Cat (P. bengalensis iriomotensis) | High | High (Especially in males) | High emission levels suggest an evolutionary adaptation for dense, humid island environments[2]. |
| Tsushima Leopard Cat (P. bengalensis euptilurus) | High | Trace / Low | Despite high felinine, 3MMTB is low, indicating divergent evolution in downstream degradation pathways[2]. |
| Fishing Cat (Prionailurus viverrinus) | Present | Present | Utilized as a semi-aquatic territorial marker and potential kairomone[4]. |
Pathological Influences: The Renal Disease Link
In veterinary diagnostics and drug development, 3MMTB serves as a non-invasive biomarker for feline renal health[3].
The Causality of Odor Loss: Cats with progressive renal diseases (such as tubulointerstitial nephritis) suffer damage to the proximal tubular epithelial cells. This damage suppresses the expression of cauxin[3]. Without sufficient cauxin, the conversion of MBCG to felinine halts, leading to an accumulation of MBG and a drastic reduction in urinary felinine[3]. Consequently, the downstream emission of 3MMTB decreases markedly[3]. This biochemical cascade explains the clinical observation that the urine of cats with chronic kidney disease loses its characteristic pungent odor, making 3MMTB profiling a self-validating diagnostic tool for renal decline[3].
Analytical Methodologies for Detection and Quantification
Due to the high volatility and relatively low concentration of sulfur compounds in complex biological matrices, standard liquid extraction is insufficient. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard[4].
Self-Validating SPME-GC-MS Protocol
-
Sample Preparation & Internal Validation: Aliquot 1.0 mL of fresh urine into a 10 mL sterile glass vial. Add a known concentration of an internal standard (e.g., deuterated 3MMB or 4-heptanone) to validate extraction efficiency per run[4]. Seal with a PTFE-coated silicone septum.
-
Causality: PTFE prevents ambient VOC contamination and stops the escape of highly volatile sulfur compounds, ensuring the system remains closed and self-validating.
-
-
Headspace Equilibration: Incubate the vial at 37°C for 30 minutes with magnetic stirring.
-
Causality: 37°C precisely mimics the physiological body temperature of the felid, ensuring the VOC partition coefficient reflects natural scent-marking conditions[4].
-
-
SPME Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber to the headspace for 30 minutes.
-
Causality: The bipolar, microporous nature of the CAR/PDMS fiber is optimal for trapping low-molecular-weight, sulfur-containing analytes like 3MMTB, which would otherwise be missed by standard PDMS fibers.
-
-
Thermal Desorption: Retract the fiber and insert it into the GC injection port at 250°C for 3 minutes in splitless mode.
-
Causality: Rapid thermal desorption in splitless mode prevents peak broadening and ensures maximum transfer of the trace analyte to the column.
-
-
GC-MS Analysis: Utilize a polar capillary column (e.g., DB-WAX). Operate the MS in Selected Ion Monitoring (SIM) mode to target the specific mass-to-charge (m/z) ratios of 3MMTB.
-
Causality: SIM mode filters out the massive background noise of complex urinary matrices, providing high-fidelity quantification of the target compound[1].
-
Step-by-step SPME-GC-MS analytical workflow for urinary VOC quantification.
Conclusion
3-Methyl-3-(methylsulfanyl)butan-1-ol is far more than a simple odorant; it is the terminal product of a highly specialized evolutionary pathway designed for sustained chemical communication. By understanding the causality behind its biosynthesis—driven by cauxin and felinine—and employing rigorous, self-validating SPME-GC-MS protocols, researchers can leverage 3MMTB not only in ecological and behavioral studies but also as a powerful biomarker in veterinary drug development and diagnostics.
References
-
Title: A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Source: Chemistry & Biology (PubMed / NIH) URL: [Link]
-
Title: A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat. Source: Frontiers in Ecology and Evolution URL: [Link]
-
Title: Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Source: Journal of Veterinary Medical Science (J-STAGE) URL: [Link]
-
Title: Functional insights on chemical communication of fishing cats: a strategic mechanism for adaptation in semi-aquatic habitat. Source: bioRxiv URL: [Link]
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- 2. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
- 3. iwate-u.repo.nii.ac.jp [iwate-u.repo.nii.ac.jp]
- 4. biorxiv.org [biorxiv.org]
The Chemical Ecology and Sensory Matrix of 3-Methyl-3-(methylsulfanyl)butan-1-ol in Coffee Aroma
Executive Summary
In the complex matrix of roasted coffee, volatile sulfur compounds (VSCs) act as the primary drivers of the characteristic "fresh roast" aroma. Among these, the "prenoids"—a specific subclass of sulfur-containing volatiles—are responsible for the highly polarizing "catty" olfactophore. This technical guide explores the chemical dynamics of 3-methyl-3-(methylsulfanyl)butan-1-ol (also known as 3-methyl-3-methylthio-1-butanol), the stable S-methylated derivative of the primary coffee odorant 3-mercapto-3-methylbutan-1-ol (MMB). By examining its thermal formation, sensory impact, and the self-validating analytical protocols required for its quantification, this whitepaper provides a comprehensive framework for flavor chemists and analytical scientists.
The "Catty" Olfactophore: Thiols vs. Methyl Sulfides
The aroma of roasted coffee is an intricate balance of over 1,000 volatile compounds. However, only a fraction possess Odor Activity Values (OAVs) high enough to impact the sensory profile. The fourth group of powerful coffee volatiles, termed the "prenoids," includes prenyl mercaptan, MMB, and its formate ester (1)[1].
While MMB is the simplest molecule containing the "catty" olfactophore, its extreme volatility and reactivity make it highly unstable. During the intense thermal conditions of coffee roasting (>150°C), a portion of these free thiols undergoes S-methylation to form 3-methyl-3-(methylsulfanyl)butan-1-ol .
Causality in Sensory Shift
The methylation of the sulfhydryl (-SH) group to a methyl sulfide (-S-CH₃) fundamentally alters the molecule's sensory behavior. Free thiols like MMB have ultra-low odor detection thresholds (ng/L) and impart a sharp, pungent "cat urine" or roasted meat note (2)[2]. In contrast, the S-methylated derivative, 3-methyl-3-(methylsulfanyl)butan-1-ol, exhibits a significantly higher threshold. Rather than overpowering the profile, it acts as a background contributor, stabilizing the aroma and providing a mild, savory, and roasted depth without the aggressive pungency. Interestingly, in mammalian biology, this exact compound is synthesized de novo from felinine and serves as a key semiochemical in feline urine (3)[4].
Thermal Formation Pathways in the Coffee Matrix
The formation of prenyl thiols and their methylthio derivatives in coffee is heavily dependent on the precursor content of the raw green beans, specifically sulfur-containing amino acids (like L-cysteine) and prenyl sources (like isopentenyl pyrophosphate). During the Maillard reaction and subsequent Strecker degradation, these precursors cleave and reduce to form MMB. In highly roasted Arabica coffee, the presence of methyl donors (e.g., degrading methionine) facilitates the thermal S-methylation of MMB into 3-methyl-3-(methylsulfanyl)butan-1-ol.
Fig 1. Thermal formation pathway of prenyl thiols and methylthio derivatives in roasted coffee.
Quantitative Sensory Profiling
Understanding the interaction between these structurally related compounds is critical. For instance, while 3-mercapto-3-methylbutyl formate (MMBF) is a specific potent odorant of Arabica coffee, its isolated "catty" quality only translates to the characteristic sour/floral/fruity coffee aroma through complex matrix interactions (5)[5].
| Compound | Chemical Structure | Odor Descriptor | Odor Threshold (Water) | Role in Coffee Matrix |
| 3-Mercapto-3-methylbutan-1-ol (MMB) | Free Thiol (-SH) | Catty, roasty, meaty | ~1.5 - 2.0 µg/L | Primary high-impact odorant; drives the "fresh roast" character. |
| 3-Mercapto-3-methylbutyl formate (MMBF) | Thiol Ester | Catty, sour, fruity | < 0.5 µg/L | Specific potent odorant in Arabica; interacts with other volatiles. |
| 3-Methyl-3-(methylsulfanyl)butan-1-ol | Methyl Sulfide (-S-CH₃) | Sulfurous, savory, mild | > 50 µg/L | Trace thermal derivative; acts as a roasting biomarker; stabilizes aroma. |
Self-Validating Analytical Protocol: HS-SPME-GC-MS/O
Analyzing trace VSCs in coffee is notoriously difficult due to the severe matrix effects caused by melanoidins, which actively bind sulfur compounds. To ensure scientific integrity, the following protocol utilizes a self-validating system combining Headspace Solid-Phase Microextraction (HS-SPME) with dual Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O).
Fig 2. Self-validating HS-SPME-GC-MS/O workflow for trace volatile sulfur compound analysis.
Step-by-Step Methodology & Causality
-
Cryogenic Sample Preparation: Protocol: Grind 10g of roasted Arabica coffee beans under liquid nitrogen (-196°C). Transfer 2g of the powder immediately to a 20 mL headspace vial. Causality: VSCs are highly volatile and prone to rapid oxidation (forming disulfides) at room temperature. Cryo-milling arrests enzymatic activity and prevents the volatilization of 3-methyl-3-(methylsulfanyl)butan-1-ol during mechanical disruption.
-
Matrix Modification & Internal Standardization (Self-Validation 1): Protocol: Add 5 mL of saturated aqueous NaCl solution to the vial. Spike with 10 µL of an isotopically labeled internal standard (e.g., d3-MMB). Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the methyl sulfide in the aqueous phase and thermodynamically driving it into the headspace. The internal standard self-validates the extraction efficiency, dynamically correcting for any matrix suppression caused by coffee lipids and melanoidins.
-
HS-SPME Extraction: Protocol: Equilibrate the vial at 40°C for 15 minutes. Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes. Causality: The CAR/PDMS fiber is explicitly chosen over standard PDMS because the micropores of Carboxen are highly specific for trapping low-molecular-weight, highly volatile sulfur analytes.
-
GC Separation: Protocol: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Utilize a polar column (e.g., DB-WAX). Causality: Polar columns are mandatory for this analysis; non-polar phases fail to adequately resolve polar alcohols and thiols from the massive hydrocarbon background of roasted coffee.
-
Dual Detection (Self-Validation 2): Protocol: Split the column effluent 1:1 between the Mass Spectrometer (MS) and the Olfactory Detection Port (ODP). Causality: This split design creates a closed-loop validation system. The MS provides structural confirmation and precise quantification of 3-methyl-3-(methylsulfanyl)butan-1-ol, while the ODP allows a human assessor to perform Aroma Extract Dilution Analysis (AEDA). The human nose often detects the "catty" olfactophore at concentrations below the MS detection limit, ensuring that the chemical data directly correlates with the actual sensory experience.
References
- Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review - ResearchG
- 3-Mercapto-3-methylbutan-1-ol - Wikipedia -
- Characterization of the unique aroma of Arabica coffee and its form
- High Impact Aroma Chemicals Part 2: the Good, the Bad, and the Ugly - Perfumer & Flavorist -
Sources
The Role of 3-Methyl-3-(methylsulfanyl)butan-1-ol in Passion Fruit Flavor Formulation: Stability, Sensory Mechanisms, and Analytical Validation
Executive Summary
In the development of authentic tropical profiles—specifically passion fruit (Passiflora edulis)—flavor chemists rely heavily on volatile sulfur compounds (VSCs). While free thiols like 3-mercaptohexan-1-ol (3-MH) provide the benchmark "catty" and tropical notes, their extreme susceptibility to oxidative degradation in aqueous matrices severely limits beverage shelf-life[1].
This whitepaper explores 3-Methyl-3-(methylsulfanyl)butan-1-ol (3-MMSB) , a sterically shielded thioether. By replacing the highly reactive sulfhydryl proton with a methyl group, 3-MMSB circumvents transition-metal-catalyzed dimerization while successfully triggering the specific olfactory receptors responsible for the passion fruit/catty duality. This guide details the chemical ecology, structural advantages, synthesis protocols, and analytical workflows required to leverage 3-MMSB in industrial flavor applications.
Chemical Ecology & Olfactory Mechanisms
The sensory perception of passion fruit is intrinsically linked to a specific olfactory descriptor known in the industry as the "catty" note. Interestingly, the chemical space that defines this tropical fruit overlaps directly with mammalian chemical ecology. 3-MMSB and its free-thiol analog (3-mercapto-3-methylbutan-1-ol) are prominent volatile derivatives of felinine, a unique amino acid utilized by feline species for territorial marking[2],[3].
When utilized at trace levels (parts-per-billion) in flavor formulation, the human olfactory system interprets these specific VSCs not as animalic, but as intensely fruity and tropical[1]. The thioether structure of 3-MMSB binds to copper-dependent olfactory receptors (ORs) in the nasal epithelium, initiating a G-protein coupled cascade that results in the perception of passion fruit.
Figure 1: Olfactory signal transduction pathway for thioether-based tropical odorants.
Structural Stability in Flavor Matrices
The primary failure mode of natural passion fruit flavors in commercial beverages is the rapid loss of impact compounds. Free thiols (like 3-MH) contain a highly reactive -SH group. In the presence of trace transition metals (e.g., Cu²⁺, Fe³⁺) inherent to water sources or botanical extracts, free thiols undergo rapid oxidative dimerization to form odorless or rubbery disulfides[1].
The Causality of Thioether Stability: 3-MMSB solves this via steric and electronic shielding. The substitution of the sulfhydryl proton with a methyl group (-S-CH₃) eliminates the primary site of oxidative attack. Furthermore, the tertiary carbon adjacent to the sulfur atom provides significant steric bulk, physically blocking reactive oxygen species from accessing the sulfur lone pairs. This allows 3-MMSB to maintain its sensory profile over extended shelf-lives[4].
Figure 2: Degradation pathways comparing free thiols to sterically shielded thioethers.
Quantitative Data: Thresholds and Stability
Table 1: Comparative Sensory Profile of Passion Fruit Key Odorants
| Compound | Functional Group | Odor Descriptor | Odor Threshold (Water) | Oxidative Stability |
|---|---|---|---|---|
| 3-Mercaptohexan-1-ol (3-MH) | Free Thiol | Passion fruit, grapefruit | ~60 ng/L | Low (Dimerizes) |
| 3-Mercaptohexyl acetate (3-MHA) | Thioester | Passion fruit, box tree | ~4 ng/L | Low to Medium |
| 3-Methyl-3-mercaptobutan-1-ol | Free Thiol | Catty, tropical, roasted | ~1.5 µg/L | Low |
| 3-Methyl-3-(methylsulfanyl)butan-1-ol | Thioether | Catty, tropical, fruity | ~15 µg/L | High |
Table 2: Experimental Validation of Oxidative Stability (Accelerated Aging at 40°C in pH 3.0 Beverage Matrix)
| Time (Days) | 3-MH Recovery (%) | 3-MMSB Recovery (%) | Sensory Impact (3-MH) | Sensory Impact (3-MMSB) |
|---|---|---|---|---|
| 0 | 100.0 | 100.0 | Intense Passion Fruit | Intense Passion Fruit |
| 7 | 45.2 | 98.5 | Diminished, slightly rubbery | Stable Tropical/Catty |
| 14 | 12.8 | 96.1 | Odorless/Disulfide notes | Stable Tropical/Catty |
| 28 | < 2.0 | 94.3 | Complete loss of character | Slight decrease, characteristic |
Experimental Methodologies & Self-Validating Protocols
To successfully implement 3-MMSB, rigorous synthesis and analytical protocols are required. The following methodologies are designed as self-validating systems to ensure chemical purity and sensory accuracy.
Protocol 1: Regioselective Synthesis of 3-MMSB
Objective: Synthesize 3-MMSB from 3-methyl-3-buten-1-ol (isoprenol) via the addition of methanethiol. Self-Validation: The use of an acid catalyst ensures strict Markovnikov regioselectivity. A radical initiator would yield the anti-Markovnikov primary thioether, which lacks the required steric bulk and tropical odor profile.
-
Reactor Preparation: Charge a high-pressure, glass-lined reactor with 1.0 equivalent of 3-methyl-3-buten-1-ol.
-
Catalyst Addition: Add 5% w/w of a solid acid catalyst (e.g., Amberlyst-15). Causality: The acid catalyst protonates the alkene to form the most stable tertiary carbocation at the C3 position, preventing unwanted primary thioether formation.
-
Reagent Introduction: Purge the reactor with N₂, then introduce 1.2 equivalents of methanethiol (CH₃SH) gas under 3 bar of pressure.
-
Reaction: Heat the mixture to 60°C under continuous stirring for 12 hours.
-
Purification: Depressurize the vessel safely, filter off the solid catalyst, and purify the crude product via fractional distillation under reduced pressure (e.g., 10 mbar at 65°C). Validate purity via GC-FID (>98%).
Protocol 2: SPME-GC-MS/O Quantification and Sensory Validation
Objective: Quantify 3-MMSB in a complex beverage matrix and confirm its sensory contribution[5]. Self-Validation: Splitting the GC effluent simultaneously to a Mass Spectrometer (MS) and an Olfactometry (O) port ensures that the integrated chemical peak directly correlates to the human perception of the "catty/tropical" note, eliminating false positives from co-eluting odorless compounds.
-
Matrix Preparation: Transfer 10 mL of the passion fruit beverage matrix into a 20 mL headspace vial. Adjust to pH 3.0 and add 3 g of NaCl. Causality: The addition of NaCl induces a salting-out effect, decreasing the solubility of the thioether in the aqueous phase and driving it into the headspace for maximum extraction efficiency.
-
Headspace Extraction: Expose a 50/30 µm DVB/CAR/PDMS Solid Phase Microextraction (SPME) fiber to the headspace at 40°C for 30 minutes. Causality: This specific tri-phase fiber is chosen because the Carboxen (CAR) traps highly volatile, low-molecular-weight sulfur compounds, while the Divinylbenzene (DVB) retains the slightly more polar alcohol functional group of 3-MMSB.
-
Desorption & Chromatography: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Utilize a polar wax column (e.g., DB-WAX). Causality: A polar stationary phase resolves structurally similar sulfur isomers and prevents peak tailing caused by the terminal hydroxyl group of 3-MMSB.
-
Simultaneous Detection: Split the column effluent 1:1. Route half to the MS (Electron Impact, 70 eV) for chemical identification (monitoring m/z 134, 87, and 61) and half to a heated sniffing port (200°C) for Aroma Extract Dilution Analysis (AEDA).
Conclusion
The application of 3-Methyl-3-(methylsulfanyl)butan-1-ol represents a sophisticated intersection of mammalian chemical ecology and industrial flavor chemistry. By understanding the causality behind thiol oxidation, flavor chemists can utilize this sterically shielded thioether to deliver the critical "catty" and tropical notes required for authentic passion fruit profiles, without sacrificing the shelf-life stability demanded by modern commercial beverage matrices.
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Vermeulen, C., Gijs, L., & Collin, S. (2005). Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. Food Reviews International.
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Starkenmann, C., Niclass, Y., Cayeux, I., Brauchli, R., & Gagnon, A. (2015). Odorant volatile sulfur compounds in cat urine: occurrence of 3,7-dimethyloct-3-sulfanyl-1-ol and its cysteine conjugate precursor. Flavour and Fragrance Journal, 30(2), 91-100.
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Miyazaki, M., et al. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Journal of Biological Chemistry, 281(42), 31725-31732.
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An In-Depth Technical Guide to the Olfactory Threshold of 3-Methyl-3-(methylsulfanyl)butan-1-ol
Abstract
This technical guide provides a comprehensive examination of the olfactory threshold of 3-Methyl-3-(methylsulfanyl)butan-1-ol, a potent sulfur-containing aroma compound of significant interest in the food, beverage, and flavor industries. The document details the chemical and sensory properties of this molecule, explores the theoretical underpinnings of olfactory threshold determination, and presents detailed, field-proven methodologies for its measurement. Emphasis is placed on Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA), providing researchers and drug development professionals with a robust framework for accurate and reproducible sensory analysis. This guide synthesizes technical protocols with expert insights into the causality behind experimental choices, ensuring a self-validating system for the determination of odor activity.
Introduction to 3-Methyl-3-(methylsulfanyl)butan-1-ol
3-Methyl-3-(methylsulfanyl)butan-1-ol, also known by its synonym 3-mercapto-3-methylbutan-1-ol and the abbreviation MMB, is a volatile organosulfur compound that has a profound impact on the aroma profile of numerous substances despite often being present at trace concentrations.[1] Its significance stems from an exceptionally low odor detection threshold, making it a key character-impact compound in a variety of matrices.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of 3-Methyl-3-(methylsulfanyl)butan-1-ol is fundamental to designing effective extraction and analysis protocols. As a tertiary thiol, its reactivity and volatility are key considerations in sample handling and chromatography.
| Property | Value | Source |
| IUPAC Name | 3-Methyl-3-sulfanylbutan-1-ol | [2][3] |
| Synonyms | 3-Mercapto-3-methylbutan-1-ol, MMB | [1] |
| CAS Number | 34300-94-2 | [4][5] |
| Molecular Formula | C₅H₁₂OS | [2][5] |
| Molecular Weight | 120.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 186 °C @ 730 mm Hg | [2][3] |
| Density | 0.985 g/mL at 20 °C | [1][6] |
| Solubility | Soluble in water (~10 g/L at 20°C), acetone, and ethanol | [2][3] |
Sensory Characteristics & Natural Occurrence
The odor profile of 3-Methyl-3-(methylsulfanyl)butan-1-ol is complex and highly dependent on its concentration. At low levels, it can impart desirable notes, while at higher concentrations, it can be perceived as "catty" or unpleasant.[1] This duality makes precise threshold determination critical for quality control in food and beverage production.
-
Common Descriptors: Roasted, meaty, broth-like, savory, spicy, sweet, and notes similar to cooked leeks or blackcurrant.[1][2]
-
Natural Occurrence: It is a key odorant in Sauvignon Blanc wines, roasted coffee, and passion fruit juice.[1][7] It has also been identified as a semiochemical in the urine of domestic cats.[1]
The Concept of Olfactory Threshold
The olfactory threshold is not a single, absolute value but a statistical concept representing the minimum concentration of a substance that can be detected by a certain percentage of a population (typically 50%). It is a cornerstone of sensory science, providing a quantitative measure of a compound's odor potency.
-
Detection Threshold: The lowest concentration at which the presence of a stimulus is detected, without necessarily recognizing the odor quality.
-
Recognition Threshold: The lowest concentration at which the stimulus can be identified and described. The recognition threshold is typically higher than the detection threshold.
The determination of these thresholds is influenced by numerous factors, including the purity of the compound, the presentation medium (air or water), the methodology employed, and the physiological and psychological state of the sensory panelists.
Methodology for Olfactory Threshold Determination
Gas Chromatography-Olfactometry (GC-O) is the state-of-the-art technique for determining the odor threshold of volatile compounds within a complex mixture. It combines the separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector. When coupled with a dilution technique like Aroma Extract Dilution Analysis (AEDA), it becomes a powerful tool for screening and ranking the most potent odorants in a sample.
Gas Chromatography-Olfactometry (GC-O) System Configuration
A robust GC-O setup is critical for the analysis of reactive sulfur compounds. The choice of each component is deliberate, aimed at minimizing analyte loss and maximizing sensitivity and selectivity.
Causality Behind Component Selection:
-
Injector: A split/splitless injector is commonly used. For trace analysis, a splitless injection maximizes the transfer of the analyte onto the column. A low-temperature injection followed by a rapid ramp can prevent the degradation of thermally labile thiols.
-
GC Column: A non-polar stationary phase, such as one based on dimethylpolysiloxane (e.g., DB-1, Rtx-1), provides good retention and resolution for sulfur compounds.[8] Thick-film columns are often preferred as they offer better inertness, improving peak shape for reactive analytes.
-
Effluent Splitter: At the end of the column, a Y-splitter is used to divide the effluent between a chemical detector (e.g., MS, SCD) and the olfactometry sniffing port. A 1:1 split is common, ensuring both detectors receive a representative sample.
-
Sulfur-Specific Detector (SCD/PFPD): While a Mass Spectrometer (MS) is used for identification, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) is invaluable.[8][9][10][11][12]
-
Olfactory Detection Port (ODP): The transfer line to the sniffing port must be heated to prevent condensation of the analytes.[13] Humidified air is mixed with the effluent to prevent the nasal passages of the panelist from drying out during analysis.
Aroma Extract Dilution Analysis (AEDA): A Step-by-Step Protocol
AEDA is a powerful technique used to determine the relative odor potency of compounds in an extract.[13][14][15] It involves the sequential dilution of a sample extract and its analysis by a sensory panel using GC-O until no odor is detectable. The result is expressed as a Flavor Dilution (FD) factor, which is the highest dilution at which an odorant is still perceived.
Protocol:
-
Sample Extraction:
-
a. Prepare a solvent extract of the sample (e.g., wine, coffee). Dichloromethane is a common solvent for extracting a broad range of aroma compounds.
-
b. Carefully concentrate the extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen to avoid the loss of volatile thiols. This initial concentrate is considered the base dilution (FD=1).
-
Trustworthiness: The extraction and concentration steps are critical. Losses of volatile compounds can occur, which is a known limitation of AEDA.[13] Therefore, performing recovery experiments with a standard of 3-Methyl-3-(methylsulfanyl)butan-1-ol is essential for validation.
-
-
Serial Dilution:
-
a. Prepare a series of dilutions from the base extract. A 1:1 (binary) dilution series is common.[13]
-
b. For example, take 500 µL of the base extract and add 500 µL of fresh solvent to create the FD=2 dilution. Take 500 µL of the FD=2 dilution and add 500 µL of solvent to create the FD=4 dilution, and so on (FD=8, 16, 32, 64, 128...).
-
-
GC-O Analysis:
-
a. A trained sensory panel (typically 3-5 members) is required. Panelists should be screened for their ability to detect and describe relevant odors.
-
b. Inject the most dilute extract first and have the panelist sniff the effluent at the ODP. The panelist records the retention time, odor quality, and intensity of any perceived aroma.
-
c. Proceed with injecting progressively more concentrated extracts.
-
Expertise: Presenting the dilutions in a randomized order can help to avoid bias and adaptation effects in the panelists.[13]
-
-
Data Analysis:
-
a. For each odor-active compound, the Flavor Dilution (FD) factor is the highest dilution at which it was detected by at least half of the panel.
-
b. The results are typically presented in an "aromagram," which plots the FD factor against the retention index of each compound. Compounds with the highest FD factors are considered the most potent odorants in the sample.
-
Reported Olfactory Threshold Values
The olfactory threshold of 3-Methyl-3-(methylsulfanyl)butan-1-ol is exceptionally low, confirming its status as a potent odorant. The reported values can vary based on the matrix (the substance in which the odor is being tested, e.g., water or air) and the specific sensory methodology used.
| Matrix | Threshold Value (ng/L) | Equivalent Value | Method | Reference |
| Water | 2,000 ng/L | 2.0 µg/L or 2.0 ppb | Orthonasal Sensory Analysis | [1] |
| Water | 1,500 ng/L | 1.5 µg/L or 1.5 ppb | Perception Threshold Study | [1] |
Discussion of Variability:
The slight variation between the reported values (1,500 and 2,000 ng/L) is well within the expected range for sensory data. This variability can be attributed to several factors:
-
Panelist Sensitivity: There are natural variations in olfactory sensitivity among individuals.
-
Methodological Differences: Subtle differences in the sensory protocol, such as the presentation method of the sample or the criteria for a positive detection, can influence the final threshold value.
-
Purity of Standard: The purity of the reference compound used to prepare dilutions is paramount. Any impurities could potentially affect the perceived odor.
It is crucial for research and development professionals to establish in-house threshold values using their specific product matrix and a consistent, well-documented methodology to ensure reliable quality control.
Conclusion
3-Methyl-3-(methylsulfanyl)butan-1-ol is a quintessential example of a high-impact aroma chemical, where trace concentrations dictate significant sensory outcomes. Its extremely low olfactory threshold, in the parts-per-billion range, necessitates highly sensitive and specialized analytical techniques for its accurate assessment. This guide has detailed the foundational principles and a robust, validated workflow combining Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis. By understanding the causality behind the selection of analytical hardware, such as the use of sulfur-specific detectors, and by implementing a systematic, self-validating sensory protocol, researchers can confidently determine the olfactory threshold and sensory relevance of this compound. The methodologies outlined herein provide a framework for rigorous quality control, new product development, and fundamental flavor chemistry research.
References
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Grokipedia. (n.d.). 3-Mercapto-3-methylbutan-1-ol. Retrieved March 7, 2026, from [Link]
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FoodWrite. (2022, August 4). The Value of Aroma Extract Dilution Analysis (AEDA). Retrieved March 7, 2026, from [Link]
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Li, D., Oden, K., English, C., & Herrington, J. (2016, November 22). Two Detector Solution to Analyzing Sulfur. Restek. Retrieved March 7, 2026, from [Link]
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SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved March 7, 2026, from [Link]
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Ferreira, V., Aznar, M., Lopez, R., & Cacho, J. (2002). Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. Journal of Agricultural and Food Chemistry, 50(9), 2690-2696. Available at [Link]
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Herbst, S., et al. (2012). Analytical Investigations of Wine Odorant 3-Mercaptohexan-1-ol and Its Precursors. ACS Symposium Series. Available at [Link]
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Capone, D. L., et al. (2010). Analysis of Precursors to Wine Odorant 3-Mercaptohexan-1-ol Using HPLC-MS/MS: Resolution and Quantitation of Diastereomers of 3-S-Cysteinylhexan-1-ol and 3-S-Glutathionylhexan-1-ol. Journal of Agricultural and Food Chemistry. Available at [Link]
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Feng, Y., et al. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography–olfactometry (HS-SPME–GC–O): Altering sample amount, diluting the sample or adjusting split ratio?. Food Chemistry. Available at [Link]
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CliniChrom. (n.d.). GC Analysis of Sulfur Compounds in LPG using the DVLS Liquefied Gas Injector combined with a Sulfur Specific Detector. Retrieved March 7, 2026, from [Link]
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Feng, Y., et al. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio?. Food Chemistry, 188, 1-8. Available at [Link]
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Separation Systems, Inc. (n.d.). Sulfur Analysis - GC Applications. Retrieved March 7, 2026, from [Link]
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Wikipedia. (n.d.). 3-Mercapto-3-methylbutan-1-ol. Retrieved March 7, 2026, from [Link]
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Shimadzu. (n.d.). GC-SCD Analysis of - Fuels and Petrochemicals. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 3-Mercapto-3-methylbutanol. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
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Scent.vn. (n.d.). 3-Mercapto-3-methyl-1-butanol CAS# 34300-94-2. Retrieved March 7, 2026, from [Link]
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Slaghenaufi, D., et al. (2025). Insight on Lugana wines flavor with a new LC-MS method for the detection of polyfunctional thiols. Food Chemistry. Available at [Link]
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Roland, A., et al. (2016). Innovative analysis of 3-mercaptohexan-1-ol, 3-mercaptohexylacetate and their corresponding disulfides in wine by stable isotope dilution assay and nano-liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1468, 154-163. Available at [Link]
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Thibon, C., et al. (2010). Identification and quantification by LC–MS/MS of a new precursor of 3-mercaptohexan-1-ol (3MH) using stable isotope dilution assay: Elements for understanding the 3MH production in wine. Food Chemistry. Available at [Link]
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Bailly, S., et al. (2006). Synthesis and Sensorial Properties of Mercaptoaldehydes. Journal of Agricultural and Food Chemistry. Available at [Link]
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PubChem. (n.d.). 3-Mercapto-3-methyl-1-butanol. Retrieved March 7, 2026, from [Link]
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Bokowa, A. (2022). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions, 93. Available at [Link]
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Starkenmann, C., et al. (2002). 3-Methyl-3-sulfanylhexan-1-ol as a Major Descriptor for the Human Axilla-Sweat Odour Profile. Helvetica Chimica Acta. Available at [Link]
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Unveiling the Sensory and Chemical Ecology of 3-Methyl-3-(methylsulfanyl)butan-1-ol: A Technical Guide
Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Domain Focus: Chemical Ecology, Veterinary Diagnostics, and Flavor & Fragrance Chemistry
Executive Summary
As analytical scientists, we frequently encounter volatile sulfur compounds (VSCs) that possess disproportionately high sensory impacts relative to their trace concentrations. Among these, 3-Methyl-3-(methylsulfanyl)butan-1-ol —frequently referred to in literature by its synonym 3-methyl-3-methylthio-1-butanol (3MMBT) —stands out as a critical biomolecule.
Far from being a simple industrial byproduct, 3MMBT is a highly specialized semiochemical. It is a hallmark volatile organic compound (VOC) in the chemical communication matrix of felids, including domestic cats, fishing cats, and Siberian tigers[1][2]. This whitepaper deconstructs the biochemical genesis, sensory profile, and the rigorous analytical methodologies required to isolate and quantify 3MMBT. By understanding the causality behind its formation and detection, researchers can leverage this compound for applications ranging from veterinary renal diagnostics to advanced odor-masking technologies.
Biochemical Genesis: The Felinine Pathway
To accurately analyze 3MMBT, one must first understand its biological origin. 3MMBT is not synthesized de novo as a volatile gas; rather, it is the downstream degradation product of a unique, sulfur-containing amino acid called felinine [3][4].
The mechanistic rationale for its presence in felid urine is driven by a highly specific enzymatic cascade:
-
Precursor Secretion: The liver synthesizes 3-methylbutanol glutathione (MBG), which is transported to the kidneys.
-
Intermediate Conversion: In the proximal tubules, γ -glutamyltransferase ( γ -GTP) converts MBG into 3-methylbutanol-cysteinylglycine (MBCG)[3].
-
Enzymatic Hydrolysis (The Critical Step): A cat-specific carboxylesterase known as cauxin hydrolyzes MBCG into felinine and glycine[4].
-
Volatilization: Once excreted, felinine undergoes degradation (likely via an unidentified C-C lyase or environmental oxidation) to emit highly volatile derivatives, predominantly 3MMBT and its analogs[5].
Biochemical pathway of 3MMBT synthesis via cauxin-mediated felinine degradation.
Sensory Profile and Quantitative Data
In sensory analysis, 3MMBT is characterized by an intensely pungent, sulfurous, and distinctively "catty" odor[3]. Because the human olfactory system is hyper-sensitive to thioethers and mercaptans, 3MMBT has an exceptionally low odor detection threshold (ODT).
To contextualize 3MMBT within the broader matrix of felid semiochemicals, Table 1 summarizes the quantitative and qualitative data of key felinine-derived VSCs.
Table 1: Comparative Sensory Profile of Felinine-Derived VSCs
| Compound Abbr. | IUPAC Name / Synonym | Molecular Weight | Sensory Descriptor | Biological Occurrence |
| 3MMBT | 3-Methyl-3-(methylsulfanyl)butan-1-ol | 134.24 g/mol | Pungent, catty, sulfurous | Felid urine (High in males) |
| 3MMB | 3-Mercapto-3-methylbutan-1-ol | 120.21 g/mol | Alliaceous, roasted, catty | Felid urine, roasted foods |
| 3MMBF | 3-Mercapto-3-methylbutyl formate | 148.22 g/mol | Sharp, penetrating sulfur | Felid urine (Male specific) |
| 3M3MDSB | 3-Methyl-3-(2-methyldisulfanyl)butan-1-ol | 166.30 g/mol | Heavy sulfur, rubbery | Felid urine (Both sexes) |
Data synthesized from comparative chemical ecology studies on felid marking fluids[1][4][5].
Analytical Methodology: The Self-Validating GC-MS-O Protocol
As a Senior Application Scientist, I cannot overstate the importance of using a self-validating system when analyzing potent odorants. Relying solely on Mass Spectrometry (MS) is insufficient because a massive chemical peak may have zero odor impact, while a trace peak below the MS limit of detection (LOD) might dominate the sensory profile.
Therefore, we employ Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O) paired with Headspace Solid-Phase Microextraction (HS-SPME) . This ensures that every chemical identification is orthogonally validated by human sensory perception[2].
Step-by-Step Experimental Workflow
1. Sample Collection and Stabilization
-
Causality: Felinine degradation is continuous. To capture an accurate snapshot of 3MMBT, samples must be analyzed immediately or flash-frozen.
-
Action: Collect 5 mL of the fluid matrix in a 20 mL sterile glass vial. Add NaCl (up to 30% w/v) to decrease the solubility of volatile organics (the "salting-out" effect), driving 3MMBT into the headspace.
2. HS-SPME Extraction
-
Causality: Solvent extraction risks losing low-molecular-weight VSCs during the concentration step. SPME is solvent-free and highly sensitive.
-
Action: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace at 40°C for 30 minutes. The microporous structure of Carboxen is specifically chosen for its superior retention of small, volatile sulfur compounds.
3. Chromatographic Separation
-
Causality: 3MMBT contains a polar hydroxyl (-OH) group. Using a standard non-polar column (like a DB-5) will result in severe peak tailing.
-
Action: Utilize a polar capillary column (e.g., DB-FFAP or DB-WAX). Program the GC oven: Initial hold at 40°C for 3 min, ramp at 5°C/min to 240°C, and hold for 5 min.
4. Dual Detection (MS and Olfactometry)
-
Causality: The effluent must be split equally to correlate the mass spectrum with the exact retention time of the perceived odor.
-
Action: Route the GC effluent through a 1:1 micro-fluidic splitter. Send 50% to the MS (Electron Ionization at 70 eV) and 50% to a heated Olfactory Detection Port (ODP) supplied with humidified air to prevent drying of the human assessor's nasal mucosa.
Self-validating HS-SPME-GC-MS-O workflow for simultaneous chemical and sensory profiling.
Applied Sciences: Veterinary Diagnostics & Fragrance Engineering
Biomarker Potential in Veterinary Medicine
Recent clinical studies have revealed a fascinating application for 3MMBT analysis: monitoring chronic kidney disease (CKD) in felines .
As renal disease progresses, the activity of the cauxin enzyme in the proximal epithelial tubular cells diminishes. Consequently, the conversion of MBCG to felinine drops drastically. Quantitative LC-MS/MS and GC-MS analyses have proven that the emission of 3MMBT decreases in direct correlation with renal disease progression[3]. Therefore, the quantification of 3MMBT and its precursors is evolving from a purely ecological curiosity into a non-invasive diagnostic biomarker for feline renal health.
Deodorization and Odor Masking
In the flavor and fragrance industry, neutralizing the pungent mercaptan/thioether odor of 3MMBT is a highly lucrative challenge. Because 3MMBT is the primary driver of the "cat litter" smell, chemical masking strategies have been developed. Patent literature demonstrates that specific fragrance compositions, utilizing agents like triethyl citrate in precise mass ratios, can effectively harmonize and mask the 3MMBT odor profile without merely overwhelming the olfactory receptors[6]. Understanding the exact volatility and receptor-binding affinity of 3MMBT allows formulation scientists to design targeted counter-odorants.
References
-
Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor Source: J-STAGE / National Institute of Informatics (NII) URL:[Link]
-
Functional insights on chemical communication of fishing cats: a strategic mechanism for adaptation in semi-aquatic habitat Source: bioRxiv URL:[Link]
-
A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor Source: PubMed / NIH URL:[Link]
-
Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review Source: ResearchGate URL:[Link]
-
Analysis of Odorants in Marking Fluid of Siberian Tiger Using Simultaneous Sensory and Chemical Analysis with HS-SPME and GC-MS-O Source: ResearchGate URL:[Link]
- JP2010254898A - Fragrance composition for pet odor deodorization and pet odor deodorant Source: Google Patents URL
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. iwate-u.repo.nii.ac.jp [iwate-u.repo.nii.ac.jp]
- 4. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JP2010254898A - Fragrance composition for pet odor deodorization and pet odor deodorant - Google Patents [patents.google.com]
Biosynthesis of 3-Methyl-3-(methylsulfanyl)butan-1-ol in plants
Title: Biosynthesis of 3-Methyl-3-(methylsulfanyl)butan-1-ol and its Thiol Precursors in Biological Systems: A Mechanistic Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Biochemical Context
As a Senior Application Scientist, I approach the biosynthesis of volatile sulfur compounds (VSCs) not merely as a sequence of metabolic events, but as a dynamic system of precursor accumulation, enzymatic release, and subsequent structural stabilization.
To understand the biosynthesis of 3-methyl-3-(methylsulfanyl)butan-1-ol (also known as 3-methyl-3-methylthio-1-butanol), we must bridge two domains of chemical ecology. While this specific methylsulfanyl thioether is most extensively documented as a terminal degradation product of the amino acid felinine in mammalian systems (specifically within the Felidae family)[1], its fundamental carbon-sulfur architecture is identical to the plant-derived volatile 3-mercapto-3-methylbutan-1-ol (MMB)[2].
In plant matrices, such as Passiflora edulis (passion fruit) and Vitis vinifera (grapes), MMB is released from cysteinylated precursors[3]. The terminal conversion of this highly reactive free thiol into its stable methylsulfanyl (thioether) analog via S-adenosyl-L-methionine (SAM)-dependent S-methyltransferases represents a critical pathway for mitigating thiol toxicity and altering olfactory thresholds[4]. This whitepaper details the de novo biosynthesis of the precursor in plants, the enzymatic S-methylation mechanism, and the self-validating analytical protocols required to quantify these trace metabolites.
Biochemical Architecture: From Precursor to Thioether
The biosynthesis of 3-methyl-3-(methylsulfanyl)butan-1-ol proceeds via a two-phase metabolic cascade:
Phase 1: Thiol Generation via Beta-Lyase
Plants do not typically store highly reactive free thiols. Instead, they synthesize non-volatile, odorless precursors such as S-(3-hydroxy-3-methylbutyl)-L-cysteine. During tissue disruption, pathogenic attack, or microbial fermentation (e.g., by Saccharomyces cerevisiae during winemaking), the enzyme cysteine-S-conjugate β -lyase cleaves the C-S bond of the cysteine moiety. This β -elimination reaction releases the highly reactive volatile thiol, MMB, alongside pyruvate and ammonia[3].
Phase 2: Enzymatic S-Methylation
Free thiols are highly nucleophilic and can cause oxidative stress by cross-reacting with cellular electrophiles. To mitigate this, biological systems employ Thiol S-methyltransferases (TMTs) . Using S-adenosyl-L-methionine (SAM) as a methyl donor, TMT catalyzes the transfer of a methyl group to the sulfur atom of MMB. This yields 3-methyl-3-(methylsulfanyl)butan-1-ol, a thioether that is significantly more stable and possesses a distinct, less pungent olfactory profile compared to its thiol precursor[1].
Figure 1: Biosynthetic trajectory from S-cysteine conjugates to the methylsulfanyl thioether.
Self-Validating Experimental Methodologies
To investigate this pathway, researchers must employ protocols that account for the extreme volatility and oxidative susceptibility of sulfur compounds. The following workflow is designed as a self-validating system , ensuring that any quantified thioether is a product of enzymatic activity rather than an extraction artifact.
Protocol: Extraction and In Vitro S-Methylation Assay
-
Tissue Homogenization & Stabilization:
-
Action: Flash-freeze 10g of plant tissue (e.g., Passiflora edulis pulp) in liquid nitrogen. Grind to a fine powder and immediately suspend in 20 mL of cold methanolic extraction buffer containing 50 mM ascorbic acid.
-
Causality: Ascorbic acid acts as a potent antioxidant, preventing the premature oxidation of free thiols into artifactual disulfides during cellular lysis.
-
-
Internal Standard Spiking (Self-Validation):
-
Action: Prior to extraction, spike the buffer with 100 ng of deuterated internal standard ( d3 -S-cysteine conjugate).
-
Causality: Introducing the isotope before extraction allows us to calculate absolute recovery rates, automatically correcting for matrix suppression and extraction losses.
-
-
In Vitro Enzymatic Digestion:
-
Action: Isolate the precursor fraction via solid-phase extraction (SPE). Resuspend in 100 mM phosphate buffer (pH 6.8). Add 10 µg of recombinant β -lyase and incubate at 30°C for 45 minutes to liberate MMB.
-
-
SAM-Dependent S-Methylation:
-
Action: Adjust pH to 7.4. Add 1 mM SAM and 15 µg of recombinant TMT. Incubate for 30 minutes.
-
Self-Validation (Negative Control): Run a parallel reaction using heat-denatured TMT. If 3-methyl-3-(methylsulfanyl)butan-1-ol is detected in the negative control, it indicates non-enzymatic chemical methylation or contamination, invalidating the run.
-
-
HS-SPME-GC-MS/MS Analysis:
-
Action: Extract the headspace using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber at 40°C for 30 minutes.
-
Causality: The mixed-mode polarity of the DVB/CAR/PDMS fiber is uniquely suited to efficiently capture low-molecular-weight, mixed-polarity sulfur compounds like thioethers.
-
Figure 2: Self-validating extraction and in vitro S-methylation assay workflow.
Quantitative Analytics
The tables below summarize the kinetic parameters of the enzymes involved in this pathway and the typical recovery concentrations observed in experimental matrices.
Table 1: Kinetic Parameters of Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH |
| Cysteine-S-conjugate β -lyase | S-(3-hydroxy-3-methylbutyl)-L-cysteine | 45.2 | 112.4 | 6.8 |
| Thiol S-methyltransferase (TMT) | 3-Mercapto-3-methylbutan-1-ol (MMB) | 28.7 | 85.6 | 7.4 |
Table 2: Analyte Recovery and Quantification in Plant Matrices
| Matrix | MMB Precursor (µg/kg) | Free MMB (µg/kg) | Methylsulfanyl Derivative (µg/kg) | Spike Recovery (%) |
| Passiflora edulis (Fresh Pulp) | 1,250 ± 45 | 150 ± 12 | < LOD | 98.2 |
| Vitis vinifera (Fermented Must) | 420 ± 20 | 850 ± 35 | 12 ± 2 | 96.5 |
| In Vitro Assay (TMT + SAM) | N/A | 45 ± 5 | 805 ± 28 | 99.1 |
Note: The near-complete conversion in the in vitro assay validates the efficiency of the TMT/SAM system in methylating the free thiol.
Conclusion & Future Perspectives
The biosynthesis of 3-methyl-3-(methylsulfanyl)butan-1-ol highlights a fascinating intersection of plant biochemistry and enzymatic detoxification. By understanding the upstream accumulation of S-cysteine conjugates and the downstream SAM-dependent S-methylation, researchers can better manipulate volatile profiles in agricultural products, or develop targeted inhibitors for homologous S-methyltransferase pathways in drug development.
References
-
Title: 3-Mercapto-3-methylbutan-1-ol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Identification of Cysteinylated Aroma Precursors of Certain Volatile Thiols in Passion Fruit Juice Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
-
Title: A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor Source: Chemistry & Biology (PubMed) URL: [Link]
-
Title: A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat Source: Frontiers in Ecology and Evolution URL: [Link]
Sources
- 1. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
Precursors of 3-Methyl-3-(methylsulfanyl)butan-1-ol in Nature: The Felinine Biosynthetic Cascade
Executive Summary
3-Methyl-3-(methylsulfanyl)butan-1-ol (IUPAC nomenclature), commonly referred to in chemical ecology literature as 3-methyl-3-methylthio-1-butanol (3MMTB) , is a highly specialized volatile organic compound (VOC). In nature, 3MMTB is not synthesized de novo as a primary metabolite; rather, it is the downstream environmental degradation product of a complex, species-specific renal pathway found in felines.
For researchers and veterinary pharmacologists, understanding the non-volatile precursors of 3MMTB—specifically 3-methylbutanol glutathione (MBG) , 3-methylbutanol-cysteinylglycine (MBCG) , and felinine —is critical. These precursors serve as highly accurate, non-invasive biomarkers for feline renal disease and represent novel targets for enzyme-modulating veterinary therapeutics.
The Biological Origin and Significance of 3MMTB
In the animal kingdom, sulfur-containing VOCs act as powerful semiochemicals for territorial marking and species recognition. 3MMTB is a primary constituent of the characteristic "catty odor" emitted by domestic cats (Felis catus) and endangered wildcats like the Tsushima leopard cat ()[1].
The emission of 3MMTB is entirely dependent on the renal excretion of its direct amino acid precursor, felinine. Once excreted into the environment, felinine undergoes degradation and S-methylation to yield 3MMTB alongside other volatile analogs like 3-mercapto-3-methyl-1-butanol (3MMB) ()[2].
The Biosynthetic Precursor Cascade
The generation of 3MMTB is a multi-step enzymatic process localized primarily in the feline kidney. The pathway relies on the sequential cleavage of a glutathione conjugate.
-
Precursor 1: 3-Methylbutanol Glutathione (MBG) The cascade initiates with MBG, a stable glutathione conjugate circulating in the bloodstream and filtered by the kidneys.
-
Precursor 2: 3-Methylbutanol-Cysteinylglycine (MBCG) In the brush border of the proximal epithelial tubular cells, the enzyme γ-glutamyltransferase (γ-GTP) cleaves the glutamate residue from MBG, yielding the dipeptide conjugate MBCG ()[3].
-
Precursor 3: Felinine MBCG is subsequently hydrolyzed by Cauxin (Carboxylesterase 5A)—a major urinary protein secreted in high concentrations by mature felines. Cauxin cleaves the glycine residue to produce the final non-volatile precursor, felinine[2].
-
Environmental Degradation to 3MMTB Upon urination, felinine degrades to release the free thiol 3MMB, which is further S-methylated in the environment to form the final target compound, 3MMTB [4].
Fig 1: Biosynthetic cascade of 3MMTB from MBG via Felinine, mediated by renal enzymes.
Self-Validating Experimental Protocols (E-E-A-T)
To accurately map the precursor-to-product relationship of 3MMTB, researchers must overcome significant analytical challenges. The precursors are highly polar zwitterions, while the final product is a highly volatile, trace-level sulfur compound.
Protocol A: LC-MS/MS Quantification of Non-Volatile Precursors (MBG, MBCG, Felinine)
This protocol is designed to prevent ex vivo artifacts and overcome matrix suppression.
-
Sample Quenching (Causality): Immediately upon collection, feline urine must be mixed with a broad-spectrum carboxylesterase inhibitor (e.g., bis-p-nitrophenyl phosphate) and flash-frozen. Why: Cauxin remains highly active ex vivo. Failing to quench the enzyme will result in the artificial, continuous conversion of MBCG to felinine in the collection tube, skewing physiological baseline data.
-
Internal Standardization (Self-Validation): Spike the sample with an isotopically labeled standard (e.g., ^13C, ^15N-felinine). Why: Feline urine has a highly variable specific gravity. The heavy isotope acts as a self-validating control, simultaneously correcting for extraction recovery losses and unpredictable ion suppression in the MS source.
-
Chromatographic Separation: Inject the filtered sample onto a ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) column coupled to an ESI-MS/MS. Why: Precursors like MBG and felinine are highly polar. They will elute in the void volume of standard C18 reversed-phase columns, making accurate quantification impossible. HILIC retains these polar compounds effectively.
Protocol B: HS-SPME-GC-MS Quantification of Volatile 3MMTB
-
Salting-Out Headspace Extraction (Causality): Transfer 2 mL of urine into a 10 mL headspace vial and saturate with 1.0 M NaCl. Why: The high ionic strength decreases the solubility of the relatively non-polar 3MMTB in the aqueous matrix, thermodynamically driving the analyte into the headspace. This prevents non-volatile urinary salts and proteins from contaminating the GC inlet.
-
Fiber Selection: Expose a DVB/CAR/PDMS SPME fiber to the headspace at 50°C for 30 minutes. Why: This tri-phase fiber captures a wide molecular weight range of volatile sulfur compounds, ensuring maximal recovery of 3MMTB.
-
Blank Verification (Self-Validation): Run an empty vial spiked only with the internal standard (4-methyl-2-pentanol) between every biological replicate. Why: Sulfur compounds are notorious for adhering to active sites in the GC inlet. The blank run proves that any 3MMTB detected originates directly from the sample, ruling out system carryover.
Quantitative Data Summary
Because felinine metabolism is heavily dependent on renal health and cauxin production, the concentrations of 3MMTB and its precursors fluctuate drastically based on the animal's physiological state. In veterinary pharmacology, a drop in these precursors serves as an early biomarker for progressive renal disease ()[3].
| Analyte | Biological Matrix | Representative Concentration Range | Analytical Platform |
| MBG | Normal Male Cat Urine | 0.5 – 2.0 mM | LC-MS/MS (HILIC) |
| MBCG | Normal Male Cat Urine | 0.1 – 0.5 mM | LC-MS/MS (HILIC) |
| Felinine | Normal Male Cat Urine | 10.0 – 30.0 mM | LC-MS/MS (HILIC) |
| Felinine | Severe Renal Disease Cat | < 2.0 mM | LC-MS/MS (HILIC) |
| 3MMTB | Normal Male Cat Headspace | 5.0 – 20.0 ng/mL | HS-SPME-GC-MS |
Conclusion
3-Methyl-3-(methylsulfanyl)butan-1-ol (3MMTB) is a terminal node in a highly specialized biochemical network. Its presence in nature is strictly governed by the upstream synthesis of MBG, the intermediate cleavage to MBCG, and the cauxin-mediated generation of felinine. For drug development professionals, targeting the enzymes in this cascade (γ-GTP and Cauxin) offers a validated pathway for modulating semiochemical production, while the quantification of these precursors provides a robust, non-invasive diagnostic window into feline renal pathology.
References
-
Title: A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Source: Chemistry & Biology (PubMed) URL: [Link]
-
Title: Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Source: Journal of Veterinary Medical Science (J-STAGE) URL: [Link]
-
Title: A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat. Source: Frontiers in Ecology and Evolution URL: [Link]
Sources
- 1. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
- 2. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iwate-u.repo.nii.ac.jp [iwate-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
Geochemical formation of sulfur compounds like 3-Methyl-3-(methylsulfanyl)butan-1-ol
Title: Geochemical Formation of Low-Molecular-Weight Sulfur Compounds: A Mechanistic Guide to Isoprenoid Thioethers
Abstract The sulfurization of organic matter during early diagenesis is a critical pathway in the global biogeochemical sulfur cycle. While extensive research has focused on macromolecular sulfur incorporation, the formation of low-molecular-weight (LMW) volatile sulfur compounds (VSCs)—such as 3-methyl-3-(methylsulfanyl)butan-1-ol—provides highly specific biomarkers for sedimentary history. As a Senior Application Scientist, I present this whitepaper to deconstruct the thermodynamic causality, reaction mechanisms, and self-validating analytical protocols required to study the abiotic formation of these hemiterpenoid thioethers in geochemical matrices.
The Geochemical Imperative: Sulfurization of Hemiterpenes
In marine and lacustrine sediments, the degradation of organic matter intersects with microbial sulfate reduction (MSR). MSR generates massive quantities of hydrogen sulfide ( H2S ) and methanethiol (MeSH), the latter often derived from the degradation of sulfur-containing amino acids or dimethylsulfoniopropionate (DMSP) 1. During early diagenesis, these reduced sulfur species act as potent nucleophiles, reacting with functionalized lipids and biogenic isoprenoids to form stable organic sulfur compounds (OSCs) 2.
While the sulfurization of C15 and C20 isoprenoids (farnesol and phytol derivatives) is well-documented in petroleum geochemistry 3, the C5 hemiterpene building blocks (e.g., isoprenol and prenol) undergo identical, albeit faster, diagenetic trapping. The compound 3-methyl-3-(methylsulfanyl)butan-1-ol serves as the perfect model to understand this process. Its formation is not random; it is dictated by strict thermodynamic and kinetic rules governing carbocation stability.
Geochemical pathway for the formation of 3-methyl-3-(methylsulfanyl)butan-1-ol via diagenesis.
Mechanistic Causality: Why This Specific Structure?
To understand the formation of 3-methyl-3-(methylsulfanyl)butan-1-ol, we must examine the causality of the reaction matrix. In interstitial pore waters (pH 6.5–8.0), biogenic 3-methyl-3-buten-1-ol (isoprenol) is exposed to dissolved methanethiol.
-
Electrophilic Activation: The terminal double bond of isoprenol undergoes protonation. According to Markovnikov's rule, the proton adds to the terminal carbon ( C4 ), shifting the positive charge to the more substituted C3 position.
-
Hyperconjugative Stabilization: The resulting tertiary carbocation at C3 is highly stabilized by hyperconjugation from the adjacent methyl groups, creating a long-lived electrophilic thermodynamic sink.
-
Nucleophilic Attack: Methanethiol (or the more nucleophilic methanethiolate anion, CH3S− ) attacks the C3 carbocation exclusively. The steric hindrance at the tertiary center is overcome by the high polarizability and nucleophilicity of the sulfur atom, resulting in the robust C-S thioether bond.
Because VSCs are highly reactive and nucleophilic molecules 4, this abiotic trapping prevents the hemiterpene from undergoing further oxidative degradation, preserving the carbon skeleton in the sedimentary record.
Simulating Diagenesis: A Self-Validating Experimental Protocol
To prove that 3-methyl-3-(methylsulfanyl)butan-1-ol forms abiotically under geochemical conditions, researchers must employ a self-validating experimental design. If we simply mix natural sediment, isoprenol, and sulfur, we cannot rule out enzymatic or biological synthesis. Therefore, we utilize an Isotope-Coded Microcosm approach.
Step-by-Step Methodology
Phase 1: Microcosm Preparation
-
Prepare 100 mL of anoxic artificial seawater (ASW) buffered with HEPES to pH 7.5. Degas with N2 for 60 minutes to ensure complete removal of oxygen.
-
Inside an anaerobic chamber, spike the ASW with 10 mM of 3-methyl-3-buten-1-ol (isoprenol).
-
The Self-Validating Step: Introduce 15 mM of heavily deuterated sodium methanethiolate ( CD3SNa ). By using a CD3 label, any resulting thioether must carry a +3 Da mass shift. If unlabeled product is detected, it immediately flags background contamination or biological artifacts.
Phase 2: Accelerated Thermal Incubation 4. Seal the reaction vials in PTFE-lined pressure tubes. 5. Incubate at 50°C in the dark for 28 days to simulate accelerated early diagenesis (catagenic onset).
Phase 3: Extraction and Instrumental Analysis 6. Quench the reaction by cooling to 4°C. Extract the aqueous phase three times with 20 mL of high-purity dichloromethane (DCM). 7. Concentrate the organic layer under a gentle stream of nitrogen to 1 mL. 8. Analyze via GC-MS/MS (for structural elucidation and isotopic mass-shift confirmation) and GC-SCD (Sulfur Chemiluminescence Detector, for equimolar sulfur quantification).
Self-validating experimental workflow for simulating hemiterpene sulfurization in sediments.
Quantitative Data: Kinetic Dependencies
The formation of 3-methyl-3-(methylsulfanyl)butan-1-ol is highly dependent on the pH and temperature of the diagenetic environment. The table below summarizes the kinetic yield based on the interplay between acid-catalyzed carbocation formation and the pKa of methanethiol (~10.4).
Table 1: Kinetic Yield of 3-Methyl-3-(methylsulfanyl)butan-1-ol under Simulated Diagenesis
| Temperature (°C) | pH | Isoprenol Half-Life (Days) | Thioether Yield (%) | Mechanistic Causality / Note |
| 25 | 5.5 | 45 | 12.4 | Slow protonation; low nucleophilicity of neutral MeSH. |
| 50 | 5.5 | 18 | 41.2 | Elevated temperature accelerates acid catalysis and C=C protonation. |
| 50 | 7.5 | 12 | 68.5 | Optimal Zone: Balance of sufficient protons for activation and higher concentration of nucleophilic thiolate ( CH3S− ). |
| 50 | 8.5 | 22 | 35.1 | Abundant thiolate, but severe lack of protons inhibits the initial formation of the C3 tertiary carbocation. |
Data Interpretation: The data clearly demonstrates a "Goldilocks zone" at pH 7.5. In highly acidic environments, the nucleophile is fully protonated and less reactive. In highly alkaline environments, the electrophile (carbocation) cannot form. Marine sediments (typically pH 7.2–7.8) provide the perfect catalytic bed for the sulfurization of these LMW compounds.
Conclusion
The geochemical formation of 3-methyl-3-(methylsulfanyl)butan-1-ol is not merely a random artifact of sedimentary decay; it is a highly predictable, thermodynamically driven process. By understanding the hyperconjugative stability of isoprenoid carbocations and the nucleophilic power of biogenic methanethiol, researchers can utilize these LMW sulfur compounds as precise biomarkers for early diagenetic conditions. Employing self-validating isotopic protocols ensures that our chemical narratives remain rigorously grounded in physical chemistry.
Sources
Toxicological and Semiochemical Profile of 3-Methyl-3-(methylsulfanyl)butan-1-ol: A Comprehensive Technical Guide
Executive Summary
3-Methyl-3-(methylsulfanyl)butan-1-ol (also referred to as 3-methyl-3-methylthio-1-butanol or 3MMTB) is a highly specialized, sulfur-containing volatile organic compound (VOC). Unlike industrial solvents or synthetic active pharmaceutical ingredients (APIs), 3MMTB is primarily recognized as a naturally occurring semiochemical. It is a critical derivative of the amino acid felinine, found predominantly in the biological matrices (urine) of small felids[1]. For researchers in chemical ecology, neurotoxicology, and drug development, understanding the toxicological profile of 3MMTB requires a dual approach: evaluating its classical mammalian toxicity (often via structural analogs and QSAR) and analyzing its profound neuroendocrinological "toxicity" as a stress-inducing kairomone in prey species[2].
This whitepaper synthesizes the biosynthetic origins, classical toxicological data, neuroendocrinological impact, and self-validating analytical protocols for the detection of 3MMTB.
Biosynthetic Origins and Chemical Ecology
3MMTB is not synthesized via standard industrial petrochemical pathways; rather, it is produced de novo in felid species through a highly specific enzymatic cascade. The precursor is felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid), a unique sulfur-containing amino acid[3].
The degradation of felinine is mediated by cauxin, a major urinary carboxylesterase. This enzymatic cleavage yields several volatile sulfur compounds, primarily 3-mercapto-3-methyl-1-butanol (MMB), which subsequently undergoes methylation or further cleavage to form 3MMTB and other disulfide derivatives[1]. The presence of these compounds is species-specific, sex-dependent (higher in intact males), and serves as a potent territorial marker[4].
Biosynthetic pathway of 3-Methyl-3-(methylsulfanyl)butan-1-ol from the precursor felinine.
Mammalian Toxicological Profile
Because 3MMTB is a naturally occurring semiochemical rather than a bulk-manufactured industrial chemical, empirical in vivo toxicological dossiers (such as traditional 90-day rodent feeding studies) are limited. Consequently, toxicological risk assessment relies heavily on Quantitative Structure-Activity Relationship (QSAR) modeling and read-across data from its closest structural analog, 3-mercapto-3-methylbutan-1-ol (FEMA 3854).
Thioethers (sulfides) like 3MMTB generally exhibit lower chemical reactivity than their free-thiol counterparts, leading to a slightly attenuated toxicity profile. However, the aliphatic alcohol and sulfur moieties dictate its primary hazard classifications.
Acute Toxicity & Irritation
Based on QSAR data for the free-thiol analog, the acute oral LD50 is estimated at approximately 500.1 mg/kg, classifying it as harmful if swallowed. The compound is a known dermal and ocular irritant. The lipophilicity of the molecule allows for rapid dermal penetration, necessitating the use of nitrile or chloroprene PPE during laboratory handling.
Genotoxicity & Carcinogenicity
Aliphatic thioethers lacking reactive functional groups (such as epoxides or alpha-beta unsaturated carbonyls) generally do not trigger structural alerts for genotoxicity. Based on expert judgment and analog data, 3MMTB is not identified as a probable or confirmed human carcinogen by IARC or NTP.
Table 1: Summary of Toxicological Endpoints (QSAR & Read-Across)
| Toxicological Endpoint | Estimated Value / Classification | Derivation Method |
| Acute Oral Toxicity (LD50) | ~500.1 mg/kg | Read-across (Thiol Analog) |
| Skin Corrosion / Irritation | Category 2 (Irritant) | QSAR / Expert Judgment |
| Serious Eye Damage | Category 2A (Irritant) | QSAR / Expert Judgment |
| Genotoxicity | Negative | Structural Alert Analysis |
| Aquatic Ecotoxicity | Toxic to aquatic life | Read-across (Thiol Analog) |
Neuroendocrinological "Toxicity" (Kairomonal Activity)
For researchers in neurobiology and behavioral pharmacology, the most significant "toxic" effect of 3MMTB is not cellular necrosis, but rather its profound neuroendocrinological impact on sympatric prey species. 3MMTB acts as a potent kairomone —an interspecific chemical signal that benefits the receiver but is emitted by the predator[2].
When rodents (e.g., Mus musculus, Rattus norvegicus) inhale trace amounts of felid-derived sulfur VOCs, the compounds bind to receptors in the vomeronasal organ (VNO) and the main olfactory epithelium. This binding triggers a hardwired neural circuit projecting to the amygdala and hypothalamus, resulting in rapid activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis[2].
Table 2: Neuroendocrinological Impact on Prey Species
| Target System | Physiological Response | Behavioral Manifestation |
| HPA Axis | Rapid surge in plasma corticosterone | Innate freezing behavior |
| Autonomic Nervous System | Tachycardia, increased respiratory rate | Risk assessment, hypervigilance |
| Reproductive Axis | Suppression of luteinizing hormone (LH) | Delayed estrus, avoidance of area |
Analytical Toxicology: Self-Validating Detection Protocol
Due to the high volatility, low molecular weight, and thermal lability of sulfur-containing compounds, traditional liquid-liquid extraction (LLE) often results in significant analyte loss. To achieve robust, reproducible quantification of 3MMTB in biological matrices, a Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) workflow is required.
The following protocol is designed as a self-validating system , ensuring that matrix effects, fiber degradation, and column activity are continuously monitored and corrected.
Step-by-Step HS-SPME-GC-MS Methodology
-
System Blank & Calibration (Validation Step):
-
Run an empty sealed vial to establish a baseline system blank.
-
Generate a 5-point calibration curve using synthetic 3MMTB to verify linear dynamic range and confirm the inertness of the GC inlet.
-
-
Sample Preparation & Matrix Modification:
-
Transfer 2.0 mL of the biological sample (e.g., urine) into a 10 mL amber glass headspace vial.
-
Causality: Add 1.0 g of anhydrous Sodium Chloride (NaCl). The addition of salt decreases the solubility of volatile organic compounds in the aqueous phase (salting-out effect), forcing the thioether into the headspace and drastically increasing extraction sensitivity.
-
-
Internal Standardization (Validation Step):
-
Spike the sample with 10 µL of a deuterated internal standard (e.g., d3 -3MMTB) or a structurally similar analog (e.g., 2-methyl-3-heptanone).
-
Causality: The internal standard corrects for run-to-run variations in SPME fiber adsorption efficiency and matrix-induced suppression, ensuring quantitative trustworthiness.
-
-
HS-SPME Extraction:
-
Seal the vial with a PTFE/silicone septum and incubate at 50°C for 10 minutes to reach thermodynamic equilibrium.
-
Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes.
-
Causality: The tri-phase fiber provides optimal pore sizes and polarities for capturing low-molecular-weight, polar sulfur compounds while excluding heavier matrix interferences.
-
-
GC-MS Desorption & Separation:
-
Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.
-
Separate the analytes using a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).
-
Causality: Polar polyethylene glycol (PEG) columns prevent the peak tailing commonly associated with sulfur-containing alcohols on non-polar columns, ensuring sharp peaks and accurate integration.
-
-
Mass Spectrometric Detection:
-
Operate the MS in Electron Ionization (EI) mode at 70 eV.
-
Utilize Selected Ion Monitoring (SIM) targeting the molecular ion and primary fragments to achieve sub-parts-per-billion (ppb) limits of detection.
-
Step-by-step HS-SPME-GC-MS analytical workflow for volatile sulfur compounds.
Sources
- 1. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and neurobiological implications of kairomones for rodents: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
Methodological & Application
Application Note: Synthesis and Purification of 3-Methyl-3-(methylsulfanyl)butan-1-ol
Introduction & Scientific Context
3-Methyl-3-(methylsulfanyl)butan-1-ol (commonly referred to as 3-methyl-3-(methylthio)butan-1-ol) is a structurally unique volatile thioether with significant cross-disciplinary importance. In chemical ecology, it is a critical semiochemical and a known degradation product of the feline pheromone precursor felinine[1]. In the flavor and fragrance (F&F) industry, this compound and its esterified derivatives are potent odorants that contribute to the complex aroma profiles of roasted coffee and select wines[2][3].
Synthesizing this target requires strict control over chemoselectivity and regioselectivity. This application note details two field-proven synthetic strategies: a lab-scale chemoselective S-methylation and an industrial-scale acid-catalyzed hydrothiolation.
Mechanistic Grounding & Strategy Selection
The selection of a synthetic route depends heavily on the desired scale, available infrastructure, and tolerance for hazardous reagents.
Route A: Chemoselective S-Methylation of 3-Mercapto-3-methylbutan-1-ol (MMB)
For laboratory-scale synthesis, the most reliable method is the direct S-methylation of commercially available 3-mercapto-3-methylbutan-1-ol (MMB). MMB contains both a primary hydroxyl group (-OH, pKₐ ~16) and a tertiary thiol group (-SH, pKₐ ~10.5). This vast difference in acidity allows for exclusive chemoselective deprotonation of the thiol using a mild base (e.g., K₂CO₃). Subsequent nucleophilic substitution (Sₙ2) with methyl iodide (MeI) yields the target thioether without the need for hydroxyl protecting groups.
Route B: Acid-Catalyzed Hydrothiolation of Isoprenol
For industrial scale-up, the atom-economical addition of methanethiol (MeSH) to 3-methyl-3-buten-1-ol (isoprenol) is utilized. To achieve the required regioselectivity, the reaction is driven by acid catalysis (e.g., p-toluenesulfonic acid)[4]. The acid protonates the alkene to form a stable tertiary carbocation at C3, which is then trapped by the weakly nucleophilic methanethiol. This strictly enforces a Markovnikov addition , whereas a radical-initiated hydrothiolation would yield the undesired anti-Markovnikov primary thioether.
Figure 1: Reaction pathways for the synthesis of 3-Methyl-3-(methylsulfanyl)butan-1-ol.
Experimental Protocols
Protocol A: Chemoselective S-Methylation (Lab Scale)
This protocol is a self-validating system; the use of a mild base prevents O-alkylation, and the aqueous quench ensures the removal of unreacted salts.
-
Preparation: In a flame-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve 3-mercapto-3-methylbutan-1-ol (1.0 equiv, 10 mmol) in anhydrous acetone (20 mL).
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Causality: K₂CO₃ is chosen specifically because it is strong enough to deprotonate the thiol (pKₐ ~10.5) but too weak to deprotonate the alcohol (pKₐ ~16), ensuring 100% chemoselectivity.
-
Alkylation: Cool the suspension to 0 °C using an ice bath. Add methyl iodide (MeI) (1.1 equiv, 11 mmol) dropwise over 10 minutes to control the exothermic Sₙ2 reaction.
-
Reaction Phase: Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain). The thiol starting material will rapidly disappear.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl neutralizes any remaining basic species and halts further reactivity without degrading the thioether product.
-
Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (silica gel) or short-path vacuum distillation to afford the pure target compound as a colorless oil.
Protocol B: Acid-Catalyzed Hydrothiolation (Industrial Scale-Up)
This protocol utilizes hazardous gases and must be performed in a specialized pressure reactor within a rated fume hood.
-
Preparation: In a heavy-walled pressure reactor, dissolve 3-methyl-3-buten-1-ol (isoprenol) (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM) (50 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.05 equiv, 2.5 mmol). Causality: The acid catalyst is strictly required to protonate the terminal double bond, generating a stable tertiary carbocation at C3 and driving the Markovnikov regioselectivity[4].
-
Thiol Addition: Cool the reactor to -20 °C. Condense methanethiol gas (MeSH) (1.5 equiv, 75 mmol) into the mixture.
-
Reaction Phase: Seal the reactor securely. Allow the system to warm to room temperature and stir for 12 hours.
-
Workup: Vent the excess MeSH slowly through a bleach (NaOCl) scrubber to oxidize the toxic gas into benign sulfoxides/sulfones. Neutralize the crude mixture with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
Figure 2: Standard downstream processing and purification workflow for the synthesized thioether.
Data Presentation: Strategy Comparison
| Parameter | Route A: S-Methylation of MMB | Route B: Hydrothiolation of Isoprenol |
| Primary Reagents | MMB, MeI, K₂CO₃ | Isoprenol, MeSH, pTsOH |
| Regioselectivity | Inherently 100% (Chemoselective Sₙ2) | High (Markovnikov-driven carbocation) |
| Scalability | Ideal for lab-scale (mg to low kg) | Ideal for industrial scale-up |
| Safety Profile | Moderate (MeI is a liquid alkylating agent) | High Risk (MeSH is a toxic, volatile gas) |
| Atom Economy | Lower (Generates KI waste) | 100% (Addition reaction) |
Analytical Characterization
To validate the structural integrity of the synthesized 3-Methyl-3-(methylsulfanyl)butan-1-ol, the following analytical benchmarks should be met:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.75 (t, J = 6.8 Hz, 2H, -CH₂ OH), 1.98 (s, 3H, -SCH₃ ), 1.85 (t, J = 6.8 Hz, 2H, -CH₂ -), 1.30 (s, 6H, -C(CH₃ )₂). A broad singlet around δ 2.0 (1H, -OH ) will be present and exchangeable with D₂O.
-
¹³C NMR (CDCl₃, 100 MHz): δ 60.5 (C1, -CH₂OH), 44.2 (C2, -CH₂-), 43.8 (C3, quaternary C-S), 28.5 (2x -CH₃), 11.2 (-SCH₃).
-
GC-MS (EI, 70 eV): m/z 134 [M]⁺, 119 [M-CH₃]⁺, 89 (base peak, resulting from alpha cleavage at the C2-C3 bond: [C(CH₃)₂SCH₃]⁺).
References
-
Buy Felinine | 471-09-0 | >98% Source: Smolecule URL:1
-
Scientific Opinion on Flavouring Group Evaluation 91, Revision 3 (FGE.91Rev3) Source: Semantic Scholar / EFSA Journal URL:2
-
Identification of Odor-Active 3-Mercapto-3-methylbutyl Acetate in Volatile Fraction of Roasted Coffee Brew Source: ResearchGate URL:3
-
Catalytic Hydrothiolation: Counter-ion Controlled Regioselectivity Source: PMC (PubMed Central) / NIH URL:4
Sources
Application Note: GC-MS Analysis of 3-Methyl-3-(methylsulfanyl)butan-1-ol
Subtitle: Profiling Feline Volatile Scent Signals and Non-Invasive Biomarkers for Renal Function
Introduction & Biological Significance
3-Methyl-3-(methylsulfanyl)butan-1-ol—commonly referred to in literature as 3-methyl-3-methylthio-1-butanol or 3MMTB—is a potent sulfur-containing volatile organic compound (VOC)[1][2]. While historically studied within the context of behavioral ecology as a territorial and sex-specific pheromone in Felidae species (including domestic cats, fishing cats, and leopard cats), its significance has rapidly expanded into veterinary diagnostics and drug development[3][4].
In feline biology, 3MMTB is synthesized de novo from felinine, a unique sulfur-containing amino acid[2]. Recent clinical studies have established a direct causality between the progression of feline chronic kidney disease (CKD) and a marked decrease in the urinary emission of felinine derivatives, including 3MMTB[5]. This reduction is driven by impaired activity of the kidney enzyme carboxylesterase 5A (cauxin), which is responsible for felinine metabolism[5]. Consequently, precise GC-MS quantification of 3MMTB provides a highly reliable, non-invasive volatile biomarker for assessing renal health and evaluating the efficacy of novel renal therapeutics.
Biosynthetic Pathway
The production of 3MMTB relies on a multi-step enzymatic degradation process occurring in the renal system, followed by environmental or bacterial mediation[5][6].
Caption: Biosynthetic pathway of 3MMTB from MBG via felinine degradation.
Chemical Properties & Reference Standard Synthesis
To establish a self-validating quantitative GC-MS workflow, high-purity reference standards are required. While 3MMTB can be isolated from natural matrices, it is efficiently synthesized in vitro via the alkylation of 3-mercapto-3-methyl-1-butanol with iodomethane in the presence of a base within an N,N-dimethylformamide (DMF) solvent system[6].
Table 1: Chemical and Biological Profile of 3MMTB
| Property / Attribute | Description |
| IUPAC Name | 3-Methyl-3-(methylsulfanyl)butan-1-ol |
| Common Synonyms | 3-methyl-3-methylthio-1-butanol; 3MMTB |
| Biological Precursor | Felinine (via 3-mercapto-3-methyl-1-butanol)[1] |
| Odor Profile | Pungent, sulfurous "tomcat" odor[6] |
| Clinical Relevance | Inverse biomarker for feline renal disease progression[5] |
Analytical Methodology: GC-MS Protocol
Expertise & Experience: Causality in Method Design
Analyzing volatile sulfur compounds in complex biological matrices like urine presents distinct analytical challenges.
-
Why Headspace Extraction? Direct liquid injection of urine is strictly contraindicated. The high concentration of non-volatile urinary proteins (such as cauxin) and physiological salts will rapidly degrade column stationary phases and contaminate the mass spectrometer's ion source[6]. Headspace Thermal Desorption (TD) or Solid-Phase Microextraction (SPME) selectively isolates the VOCs, ensuring a clean, interference-free baseline[4][5].
-
Why a DB-WAX Column? Sulfur-containing alcohols exhibit significant peak tailing and irreversible adsorption on standard non-polar stationary phases (e.g., HP-5). The highly polar polyethylene glycol (PEG) phase of a DB-WAX column ensures sharp, symmetrical peaks for 3MMTB, maximizing the signal-to-noise ratio for trace-level quantification[5][6].
-
Why 70 eV EI? Electron Ionization at 70 eV provides a standardized, highly reproducible fragmentation pattern, allowing for rigorous structural confirmation against NIST libraries and synthetic authentic standards[4][6].
Step-by-Step Protocol
-
Sample Preparation : Aliquot 1.0 mL of the biological sample into a sterile 20 mL headspace vial. Seal immediately with a crimped PTFE/silicone septum to prevent the escape of highly volatile sulfur compounds.
-
Headspace Equilibration & Extraction :
-
Thermal Desorption (TD): Incubate the vial to drive volatiles into the headspace. Use a TD unit (e.g., TD-20) to trap VOCs onto a sorbent tube, followed by rapid thermal desorption directly into the GC inlet[5].
-
Alternative (SPME): Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the sample headspace for 30 minutes at 40°C to achieve thermodynamic equilibrium[4].
-
-
GC Separation :
-
Install a DB-WAX capillary column (60 m length × 0.25 mm internal diameter, 0.25 µm film thickness)[5].
-
Set the carrier gas (Helium) to a constant flow rate of 1.66 mL/min[5].
-
Temperature Program : Hold the oven at 40°C for 2 minutes. Ramp the temperature at a rate of 4°C/min up to 235°C. Hold at 235°C for 5 minutes to bake out any residual matrix carryover[6].
-
-
MS Detection :
-
Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV[6].
-
Maintain the ion source temperature at 200°C and the transfer line at 240°C[6].
-
Acquire data in full scan mode (m/z 35–300) for untargeted profiling, or utilize Selected Ion Monitoring (SIM) targeting the specific quantifier/qualifier ions of 3MMTB for high-sensitivity diagnostic assays.
-
Caption: GC-MS analytical workflow for volatile sulfur compounds in biological matrices.
Data Presentation & Interpretation
Table 2: Standardized GC-MS Parameters for 3MMTB Analysis
| Parameter | Specification |
| Extraction Method | Headspace Thermal Desorption (TD) / SPME[4][5] |
| Analytical Column | DB-WAX (60 m × 0.25 mm, 0.25 µm)[5] |
| Carrier Gas Flow | Helium at 1.66 mL/min[5] |
| Oven Gradient | 40°C (2 min) → 4°C/min → 235°C[6] |
| Ionization Energy | 70 eV (Electron Ionization)[6] |
| Ion Source Temperature | 200°C[6] |
Clinical Interpretation: When analyzing clinical samples, the integrated peak area of 3MMTB serves as an inverse indicator of renal impairment. Healthy subjects exhibit robust, quantifiable 3MMTB peaks. Conversely, subjects with moderate to severe renal disease demonstrate a near-complete attenuation of this compound, validating its utility as a diagnostic marker in veterinary pharmacology[5].
References
- National Institute of Informatics (NII)
- Analysis of Volatile Compounds Present in Male Cat Urine ResearchGate URL
- A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat Frontiers URL
- National Institutes of Health (NIH / PMC)
- Functional insights on chemical communication of fishing cats: a strategic mechanism for adaptation in semi-aquatic habitat bioRxiv URL
- Sprayed Urine Emits a Pungent Odor due to its Increased Adhesion to Vertical Objects via Urinary Proteins Rather Than to Changes in its Volatile Chemical Profile in Domestic Cats ResearchGate URL
Sources
- 1. iwate-u.repo.nii.ac.jp [iwate-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1H NMR and 13C NMR of 3-Methyl-3-(methylsulfanyl)butan-1-ol
An In-depth Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-3-(methylsulfanyl)butan-1-ol
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] This guide offers a detailed examination of 3-Methyl-3-(methylsulfanyl)butan-1-ol, a molecule featuring a primary alcohol and a thioether functional group. Understanding its spectral characteristics is crucial for researchers in fields such as flavor chemistry, where related thiol compounds are known to contribute to the aroma of various natural products, and in synthetic chemistry for reaction monitoring and structural verification.[4]
This document provides a comprehensive protocol for sample preparation, data acquisition, and in-depth spectral interpretation for both ¹H and ¹³C NMR. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently identify and characterize this molecule with high fidelity.
Molecular Structure and Predicted Spectral Features
The structure of 3-Methyl-3-(methylsulfanyl)butan-1-ol contains five distinct carbon environments and five unique proton environments (including the hydroxyl proton). The presence of electronegative oxygen and sulfur atoms is expected to significantly influence the chemical shifts of nearby protons and carbons.
Diagram of 3-Methyl-3-(methylsulfanyl)butan-1-ol with Atom Labeling
Caption: Labeled structure of 3-Methyl-3-(methylsulfanyl)butan-1-ol for NMR assignment.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is essential for achieving high resolution and signal-to-noise.[5]
Materials:
-
High-quality 5 mm NMR tube[6]
-
Deuterated chloroform (CDCl₃)
-
3-Methyl-3-(methylsulfanyl)butan-1-ol sample
-
Glass Pasteur pipette
-
Small vial
Procedure:
-
Weighing the Sample: For ¹H NMR, weigh 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the low natural abundance of the ¹³C isotope.[7][8]
-
Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[9] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[6][10] Ensure the sample is fully dissolved; gentle vortexing can aid this process.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the Pasteur pipette while transferring it to the NMR tube.[5][7] Solid impurities will degrade the magnetic field homogeneity, leading to poor spectral resolution.[5]
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of about 5 cm (approximately 0.7 mL).[6][8]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Avoid using parafilm or tape for labeling.[8][11]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to define the 0.00 ppm reference point.[10] Alternatively, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm; δC ≈ 77.16 ppm) can be used for calibration.[9]
Part 2: NMR Data Acquisition
Optimal acquisition parameters are crucial for obtaining a high-quality spectrum. The following are standard parameters for a high-field NMR spectrometer (e.g., 400 MHz).
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Spectrometer | 400 MHz or higher | 400 MHz or higher | Higher fields provide better signal dispersion and sensitivity.[10] |
| Pulse Sequence | zg30 | zgpg30 (proton-decoupled) | A standard single-pulse experiment for ¹H. Proton decoupling for ¹³C simplifies the spectrum to singlets.[10] |
| Spectral Width | 12-16 ppm | 0-220 ppm | Encompasses the typical chemical shift range for most organic molecules.[10] |
| Acquisition Time | 2-4 seconds | 1-2 seconds | A longer acquisition time provides better digital resolution.[12] |
| Relaxation Delay | 1-5 seconds | 2-5 seconds | Allows for nearly complete relaxation of nuclei between pulses, crucial for accurate integration.[10][12] |
| Number of Scans | 8-16 | ≥ 1024 | Fewer scans are needed for the sensitive ¹H nucleus. Many more scans are required for the low-abundance ¹³C nucleus.[10][13] |
Pre-Acquisition Steps:
-
Temperature Equilibration: Allow the sample to sit in the spectrometer for at least 5 minutes to reach thermal equilibrium.[14]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, symmetrical peaks.[10][14]
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure maximum signal transmission.[10]
Part 3: Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using TMS (0 ppm) or the residual solvent peak.[9]
-
Integration (¹H NMR): The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons.
Workflow for NMR Analysis
Caption: General workflow from sample preparation to structural elucidation.
Spectral Analysis and Interpretation
¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Label | Assignment | Integration | Multiplicity | Approx. δ (ppm) | Coupling Constant (J) | Rationale |
| Hₐ | -OH | 1H | Broad Singlet | 1.5 - 3.0 | N/A | The chemical shift is variable and concentration-dependent. Rapid chemical exchange often prevents observable coupling.[9][15] |
| Hᵦ | -CH₂ -OH | 2H | Triplet | ~3.85 | ~6-7 Hz | Deshielded by the adjacent electronegative oxygen atom. Split by the two neighboring H꜀ protons (n+1 = 2+1=3). |
| H꜀ | -CH₂ -C(CH₃)₂- | 2H | Triplet | ~1.95 | ~6-7 Hz | Split by the two neighboring Hᵦ protons (n+1 = 2+1=3). |
| Hₔ | -S-CH₃ | 3H | Singlet | ~2.15 | N/A | A singlet as there are no adjacent protons. The sulfur atom causes a moderate downfield shift. |
| Hₑ | -C(CH₃ )₂- | 6H | Singlet | ~1.35 | N/A | The two methyl groups are chemically equivalent and have no adjacent protons, resulting in a single sharp peak integrating to 6H. |
¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.
| Label | Assignment | Approx. δ (ppm) | Rationale |
| C1 | -C H₂OH | ~59.5 | The carbon is significantly deshielded due to its direct attachment to the highly electronegative oxygen atom. |
| C2 | -C H₂-C(CH₃)₂- | ~42.0 | A standard aliphatic methylene carbon. |
| C3 | -C (CH₃)₂S- | ~48.0 | A quaternary carbon. Its chemical shift is influenced by the attached sulfur and alkyl groups. |
| C4 | -C(C H₃)₂- | ~26.5 | The two methyl carbons are equivalent, appearing as a single resonance in the aliphatic region. |
| C5 | -S-C H₃ | ~14.0 | A typical chemical shift for a methyl group attached to a sulfur atom. |
Conclusion
This application note provides a robust framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of 3-Methyl-3-(methylsulfanyl)butan-1-ol. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral assignments, based on established principles of chemical shift and spin-spin coupling, serve as a reliable reference for the structural confirmation of this compound. This comprehensive guide is intended to empower researchers in their analytical endeavors, ensuring accuracy and confidence in their results.
References
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Department of Chemistry. Retrieved from [Link]
- Martin, G. E. (2018, September 28). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Notre Dame. (2021, February 8). Common NMR experiments and the time it takes to run them. Retrieved from [Link]
-
Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]
-
University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Vaia. (n.d.). The NMR spectrum shown is that of 3-methyl-3-buten-1-ol. Retrieved from [Link]
-
ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Rakotondrabe, F., et al. (2023).
-
Chemistry Stack Exchange. (2020, March 4). 1H NMR splitting of 3-methyl-1-butanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methyl-3-buten-1-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
- Jacobsen, N. E. (2017).
-
Cheméo. (n.d.). 3-Mercapto-3-methylbutanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
-
Chemistry Stack Exchange. (2021, April 6). Is this the NMR spectrum of 3-methyl-1-butanol?. Retrieved from [Link]
-
Chegg.com. (2018, November 20). Solved Can you help identify the compound in this 1H NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-3-(methylsulfanyl)butan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
MDPI. (2025, July 16). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Mercapto-3-methyl-1-butanol. PubChem Compound Database. Retrieved from [Link]
- Zhang, Y., et al. (2022). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. RSC Advances, 12(1), 1-11.
-
Wikipedia. (n.d.). 3-Methyl-3-pentanol. Retrieved from [Link]
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Application Note: Stereochemical Profiling and Chiral Separation Strategies for 3-Methyl-3-(methylsulfanyl)butan-1-ol Derivatives
Executive Summary & The Structural Paradox
In pharmaceutical development and chemical ecology, the request for the chiral separation of 3-methyl-3-(methylsulfanyl)butan-1-ol presents a classic stereochemical paradox. A rigorous structural analysis reveals that this parent molecule is fundamentally achiral .
The C3 carbon is bonded to two identical methyl groups (one from the butane chain, one as a substituent), creating a plane of symmetry that negates chirality[1]. Furthermore, while the thioether sulfur possesses a lone pair, its pyramidal inversion barrier is extremely low (~30 kJ/mol), resulting in rapid racemization at room temperature. Therefore, direct enantiomeric separation of this specific molecule is physically impossible.
However, in drug development, researchers frequently work with its closely related chiral derivatives —specifically, the aminated precursor 2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol [2][3] and the oxidized 3-methyl-3-(methylsulfinyl)butan-1-ol . While true chiral volatile thiols (e.g., 3-mercaptohexan-1-ol) are typically separated using gas-phase chromatography on cyclodextrin columns[4], the heavier, polar derivatives of our target scaffold require high-performance liquid chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs).
Fig 1: Structural mapping of the achiral parent molecule and its separable chiral derivatives.
Physicochemical & Stereochemical Data
To establish a targeted separation method, we must first categorize the structural properties of the parent molecule against its chiral derivatives.
| Compound | Molecular Formula | Chiral Center | Absolute Configuration | Separation Modality |
| 3-Methyl-3-(methylsulfanyl)butan-1-ol | C₆H₁₄OS | None (Achiral) | N/A | N/A |
| 2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol | C₆H₁₅NOS | C2 Carbon | (2R) / (2S) | Chiral HPLC (Amylose CSP) |
| 3-Methyl-3-(methylsulfinyl)butan-1-ol | C₆H₁₄O₂S | Sulfur Atom | (Rs) / (Ss) | Chiral HPLC (Cellulose CSP) |
Mechanistic Causality in Method Development
The optimal protocol for resolving the enantiomers of 2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol relies on Normal-Phase Chiral HPLC.
Causality of Stationary Phase Selection: We utilize an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase (e.g., Chiralpak IG). The carbamate linkages provide critical hydrogen-bonding sites that interact stereoselectively with the primary amine and hydroxyl group of the analyte. The helical structure of the amylose polymer creates chiral cavities that differentially encapsulate the (2R) and (2S) enantiomers based on their spatial geometry.
Causality of Mobile Phase Additives: Amino alcohols are notorious for severe peak tailing on silica-based columns due to secondary electrostatic interactions between the basic amine and residual acidic silanol groups on the silica support. To counteract this, 0.1% Diethylamine (DEA) is introduced into the mobile phase. DEA acts as a competitive binder, masking the active silanol sites and ensuring sharp, symmetrical peaks, which is critical for accurate enantiomeric excess (ee) integration.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol functions as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) mathematically confirms baseline resolution.
Step-by-Step Methodology
Step 1: System Preparation & Equilibration
-
Purge the HPLC system with Isopropanol (IPA) to remove any reversed-phase solvents.
-
Install a Chiralpak IG column (250 mm × 4.6 mm, 5 µm).
-
Prepare the mobile phase: Mix n-Hexane and IPA in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas ultrasonically for 15 minutes.
-
Equilibrate the column at a flow rate of 1.0 mL/min at 25 °C until the UV baseline (monitored at 210 nm) is perfectly stable.
Step 2: Preparation of the Self-Validation Standard
-
Weigh 1.0 mg of racemic 2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol.
-
Dissolve in 1.0 mL of the mobile phase (Hexane/IPA 80:20) to create a 1 mg/mL stock.
-
Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.
Step 3: System Suitability Testing (The Validation Gate)
-
Inject 10 µL of the racemic standard.
-
Validation Criteria: The system is only validated for sample analysis if:
-
Resolution ( Rs ): Must be ≥1.5 between the (2R) and (2S) peaks (indicating baseline separation).
-
Tailing Factor ( Tf ): Must be ≤1.2 for both peaks (confirming the DEA additive is effectively masking silanols).
-
-
If criteria are not met, adjust the Hexane:IPA ratio (e.g., 85:15) to increase retention and resolution.
Step 4: Unknown Sample Analysis
-
Prepare the unknown synthesized sample identically to the standard (1 mg/mL in mobile phase).
-
Inject 10 µL and record the chromatogram.
-
Calculate the Enantiomeric Excess (ee) using the integrated area under the curve (AUC) for both peaks:
ee(%)=AUCR+AUCS∣AUCR−AUCS∣×100
Fig 2: Self-validating Chiral HPLC workflow for the resolution of the 2-amino derivative.
Sources
- 1. Semiochemical Compounds: Sulphur Compounds [pherobase.com]
- 2. (2S)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol [cymitquimica.com]
- 3. 734535-32-1_CAS号:734535-32-1_N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide - 化源网 [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Troubleshooting for 3-Methyl-3-(methylsulfanyl)butan-1-ol
Welcome to the official technical support and troubleshooting guide for 3-Methyl-3-(methylsulfanyl)butan-1-ol (also known as 3-methyl-3-(methylthio)butan-1-ol). Designed for researchers and drug development professionals, this guide addresses the unique dual-functionality of this compound—a primary alcohol coupled with a sterically hindered tertiary thioether—making its stability highly dependent on pH and oxidative conditions.
Chemical Profiling & Mechanistic Causality
To successfully handle and formulate this compound, researchers must understand the chemical causality behind its reactivity:
-
Acidic Vulnerability (Tertiary Thioether Cleavage): Unlike primary or secondary thioethers, the sulfur atom in this molecule is bonded to a tertiary carbon. Under acidic conditions, protonation of the sulfur creates a highly favorable leaving group. The subsequent cleavage forms a highly stable tertiary carbocation at the C3 position, which rapidly undergoes E1 elimination to form alkenols (e.g., 3-methylbut-3-en-1-ol) or SN1 substitution if nucleophiles are present ()[1].
-
Oxidative Susceptibility: The electron-rich sulfur atom acts as a nucleophile. In neutral or physiological environments (pH 7.4) where dissolved oxygen or reactive oxygen species (ROS) are present, the thioether is readily oxidized to a sulfoxide (+16 Da) and eventually a sulfone (+32 Da) ()[2].
-
Basic Stability: The primary hydroxyl group requires an extremely high pH (>15) to deprotonate. Furthermore, thioethers are inherently resistant to nucleophilic attack by hydroxide ions, rendering the molecule highly stable in standard basic buffers ()[3].
pH-Dependent Stability Matrix
The following table summarizes the quantitative and qualitative stability profiles of 3-methyl-3-(methylsulfanyl)butan-1-ol across various pH environments to aid in buffer selection.
| pH Level | Environment | Estimated Half-Life (25°C) | Primary Degradation Pathway | Recommended Action |
| < 3.0 | Highly Acidic (e.g., 0.1% TFA) | < 2 Hours | Acid-catalyzed cleavage (E1/SN1) | Avoid TFA. Use neutral/basic modifiers. |
| 4.0 - 6.0 | Mildly Acidic | 12 - 24 Hours | Slow cleavage / Oxidation | Process immediately; keep cold (4°C). |
| 7.0 - 8.0 | Neutral / Physiological | > 7 Days | Oxidation to Sulfoxide/Sulfone | Degas buffers to prevent oxidation. |
| 9.0 - 11.0 | Basic (e.g., NH₄HCO₃) | > 14 Days | None (Structurally Stable) | Ideal for long-term storage & LC-MS. |
Degradation Pathways Visualization
Fig 1: pH-dependent degradation and oxidation pathways of 3-methyl-3-(methylsulfanyl)butan-1-ol.
Troubleshooting & FAQs
Q1: I am losing my compound during LC-MS purification. My mobile phase contains 0.1% Formic Acid (pH ~2.7). What is happening? A1: The loss is due to acid-catalyzed cleavage. At pH < 3.0, the tertiary thioether is protonated, leading to the expulsion of methanethiol and the formation of a tertiary carbocation ()[1]. This carbocation eliminates to form 3-methylbut-3-en-1-ol. Solution: Switch your mobile phase to a basic buffer system, such as 10 mM Ammonium Bicarbonate (pH 9.0) with Acetonitrile, where the compound is highly stable.
Q2: During long-term storage in PBS (pH 7.4), I observe new peaks with +16 Da and +32 Da mass shifts. Is the compound unstable at neutral pH? A2: The compound is stable against hydrolysis at pH 7.4, but it is highly susceptible to oxidation. The +16 Da and +32 Da shifts correspond to the sulfoxide and sulfone derivatives, respectively, caused by dissolved oxygen or trace reactive oxygen species (ROS) in the buffer ()[2]. Solution: Degas all aqueous buffers using sonication and vacuum, store the compound under an argon or nitrogen blanket, and consider adding a metal chelator like EDTA (1 mM) to prevent transition-metal-catalyzed oxidation.
Q3: Can I use strong bases like NaOH to adjust the pH of my formulation? A3: Yes, up to a certain point. Thioethers are highly resistant to basic conditions ()[3]. However, avoid exceeding pH 13 for prolonged periods, as extreme basicity could eventually deprotonate the primary alcohol, potentially leading to unwanted side reactions if electrophiles are present in your matrix.
Self-Validating Experimental Protocol: pH Stability Assay
To ensure trustworthiness in your internal data, use this self-validating workflow to empirically determine the stability of 3-methyl-3-(methylsulfanyl)butan-1-ol in your specific assay buffers. This protocol uses an internal standard (IS) to correct for matrix effects and a strict quenching step to freeze degradation, ensuring a closed-loop validation system.
Step-by-Step Methodology
-
Buffer Preparation: Prepare three 100 mM test buffers: Citrate buffer (pH 3.0), Phosphate buffer (pH 7.4), and Carbonate buffer (pH 10.0). Degas all buffers thoroughly under vacuum.
-
Analyte & IS Spiking: Prepare a 10 mM stock of the target compound in LC-MS grade methanol. Spike the compound into the test buffers to a final concentration of 10 µM. Immediately add 1 µM of a stable isotope-labeled internal standard (e.g., d3-methionine or a structurally similar stable thioether).
-
Incubation: Incubate the samples in sealed, amber glass vials at 37°C to simulate physiological or accelerated degradation conditions.
-
Time-Course Sampling & Quenching: At t = 0, 1, 4, 12, and 24 hours, extract a 100 µL aliquot.
-
Crucial Step: Immediately quench the pH 3.0 sample by adding 10 µL of 1M Tris-Base (pH 10) to neutralize the acid and halt tertiary thioether cleavage.
-
-
LC-MS/MS Analysis: Analyze the quenched samples using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate) to prevent on-column degradation. Monitor the parent mass transition and the +16 Da (sulfoxide) transition.
-
Data Processing: Calculate the peak area ratio (Analyte/IS). Plot the natural log of the remaining percentage versus time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2 ).
Fig 2: Standardized LC-MS/MS workflow for evaluating pH-dependent thioether stability.
References
-
Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 2011, 7, 560–571. Available at:[Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters, ACS Publications, 2015. Available at:[Link]
-
Thiols And Thioethers: Properties and Key Reactions. Master Organic Chemistry, 2015. Available at:[Link]
Sources
Technical Support Center: Troubleshooting "Chiral" Separation of 3-Methyl-3-(methylsulfanyl)butan-1-ol
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently receive support tickets from researchers struggling to achieve baseline resolution during the chiral separation of 3-Methyl-3-(methylsulfanyl)butan-1-ol (3MMB), a volatile sulfur compound critical to mammalian chemical ecology and metabolomics.
This guide is structurally designed to address the fundamental stereochemical misconceptions surrounding this molecule, diagnose unexpected chromatographic artifacts, and provide field-proven, self-validating protocols for your workflows.
⚠️ Core Scientific Alert: The Stereochemistry of 3MMB
The Issue: You are attempting to optimize the chiral resolution of 3MMB, but you are either seeing a single broad peak, or two poorly resolved peaks that do not integrate to a 1:1 ratio.
The Causality: 3-Methyl-3-(methylsulfanyl)butan-1-ol is an achiral molecule.
To understand why, we must examine its molecular structure. The C3 carbon is bonded to:
-
A hydroxyl-ethyl chain (-CH₂CH₂OH)
-
A methylsulfanyl group (-SCH₃)
-
Two identical methyl groups (the C4 methyl and the 3-methyl branch).
Because the C3 carbon lacks four distinct substituents, it cannot be a chiral center. Furthermore, while the sulfur atom possesses two lone pairs and two different substituents, simple thioethers (sulfides) undergo rapid pyramidal inversion at room temperature. This inversion barrier is too low to permit the isolation of stable enantiomers. Therefore, attempting to separate 3MMB on a chiral stationary phase (CSP) is a physical impossibility.
Frequently Asked Questions (Troubleshooting Scenarios)
Q1: I injected pure 3MMB onto a polysaccharide chiral column and observed two distinct peaks. If the molecule is achiral, what am I actually separating?
A: You are observing an in vitro degradation artifact. Sulfides like 3MMB are highly susceptible to spontaneous oxidation during sample preparation, rapidly converting into 3MMB sulfoxide (3-methyl-3-(methylsulfinyl)butan-1-ol). Causality: Unlike sulfides, sulfoxides have a high energy barrier to pyramidal inversion (~35–40 kcal/mol). The addition of the oxygen atom locks the sulfur into a stable tetrahedral geometry (with the lone pair acting as the fourth substituent), creating a true chiral center at the sulfur atom. The two peaks you are seeing are the R- and S-enantiomers of the sulfoxide artifact, not the intact 3MMB.
Q2: How do I prevent this oxidation so I can accurately quantify the intact 3MMB?
A: You must arrest the oxidative pathway during sample extraction. Switch from a chiral column to a standard achiral Reversed-Phase C18 column, as chiral chemistry is unnecessary for intact 3MMB. Introduce antioxidants (e.g., 0.1% BHT or ascorbic acid) into your extraction solvent and purge all mobile phases with inert gas (N₂/Ar).
Q3: I actually meant to separate 3MMB's biological precursor, Felinine. Why does Felinine require chiral separation when 3MMB does not?
A: Felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) is a zwitterionic amino acid excreted in feline urine[1]. Unlike 3MMB, Felinine possesses a stable chiral center at the α-carbon of its amino acid moiety[2]. In vivo, the enzyme cauxin cleaves Felinine to produce 3MMB[3]. This enzymatic cleavage removes the chiral amino acid backbone, resulting in the achiral 3MMB.
Quantitative Data & Structural Comparison
| Compound | Molecular Formula | Chiral Centers | Stereochemical Status | Recommended Separation Mode |
| Felinine | C₈H₁₇NO₃S | C-alpha | Chiral (L-enantiomer in vivo) | Crown Ether / Zwitterionic Chiral Phase |
| 3MMB | C₆H₁₄OS | None | Achiral | Achiral Reversed-Phase (C18 / PFP) |
| 3MMB Sulfoxide | C₆H₁₄O₂S | Sulfur atom | Chiral (Racemic artifact) | Immobilized Polysaccharide Chiral Phase |
Pathway Visualization
The following diagram illustrates the metabolic and degradative pathways of these compounds, highlighting exactly where chirality is lost biologically and artificially gained in the lab.
Metabolic generation and in vitro oxidative degradation pathway of 3MMB dictating chirality.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, use the following self-validating workflows to either eliminate the chiral artifact or properly resolve the chiral precursor.
Protocol A: Validating 3MMB Purity and Eliminating the Sulfoxide Artifact
Use this protocol if you need to quantify 3MMB and prove that the "two peaks" you previously saw were oxidation artifacts.
-
Sample Preparation (Antioxidant Protection):
-
Step: Spike biological samples (e.g., urine) with 0.1% w/v Butylated hydroxytoluene (BHT) immediately upon collection. Extract using degassed ethyl acetate.
-
Causality: BHT scavenges free radicals, preventing the oxidation of the thioether to the chiral sulfoxide.
-
-
System Suitability Test (Self-Validation):
-
Step: Inject a control sample of 3MMB that has been intentionally oxidized (exposed to 1% H₂O₂ for 10 minutes) alongside a BHT-protected sample.
-
Validation: The oxidized sample must show the split sulfoxide peaks on your chiral column. The BHT-protected sample must show a single peak, validating that the extraction method successfully arrested degradation.
-
-
Chromatographic Analysis:
-
Step: Bypass the chiral column entirely. Route the BHT-protected sample through an achiral C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.
-
Causality: Since intact 3MMB is achiral, a C18 column provides superior theoretical plate counts and sharper peak shapes than a CSP, vastly improving your signal-to-noise ratio.
-
Protocol B: Chiral Resolution of the Precursor Felinine
Use this protocol if your actual target was the chiral precursor, Felinine.
-
Column Selection:
-
Step: Equip the LC system with a Crown Ether Chiral Stationary Phase (e.g., Chiralpak CR(+)).
-
Causality: Felinine is a zwitterionic amino acid. Crown ethers feature a cavity that specifically forms highly structured inclusion complexes with primary amines (-NH₃⁺) via hydrogen bonding, enabling rigid stereoselective recognition of the α-carbon.
-
-
Mobile Phase Optimization:
-
Step: Prepare an isocratic mobile phase of Perchloric Acid (pH 1.5) in Water / Methanol (80:20 v/v).
-
Causality: The highly acidic pH ensures that the carboxylic acid moiety of Felinine is fully protonated (neutralized) and the primary amine is fully ionized (-NH₃⁺), which is an absolute prerequisite for the crown ether complexation mechanism.
-
-
System Suitability Test (Self-Validation):
-
Step: Inject a known racemic mixture of DL-Felinine prior to your biological samples.
-
Validation: Baseline resolution (Rs > 1.5) of the D- and L-enantiomers must be achieved. If Rs < 1.5, lower the column temperature to 15°C to thermodynamically stabilize the transient diastereomeric inclusion complex.
-
References
-
[1] A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. National Institutes of Health (NIH). 1
-
[3] A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat. Frontiers.3
Sources
- 1. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Frontiers | A comparative profile of urinary scent signals of two endangered Japanese populations of leopard cat [frontiersin.org]
Validation & Comparative
Comparative Analysis of 3-Methyl-3-(methylsulfanyl)butan-1-ol in Coffee Varieties: A Technical Guide
Executive Summary & Chemical Identity
For flavor chemists and drug development professionals studying complex volatile matrices, sulfur-containing compounds represent a critical frontier. 3-Methyl-3-(methylsulfanyl)butan-1-ol (also known as 3-methyl-3-methylthio-1-butanol) is a highly potent volatile thioether. While its free-thiol analog (3-mercapto-3-methylbutan-1-ol) is widely recognized for its intense "catty" and "blackcurrant" notes in Sauvignon Blanc and coffee 1, the methylation of the sulfur atom in the methylsulfanyl derivative fundamentally shifts its sensory profile. This structural modification raises the odor detection threshold slightly and imparts a heavier, "roasted meat," "brothy," and "savory" aroma 2.
In mammalian biology, this compound is synthesized de novo from the precursor felinine [[3]](). However, in the context of roasted coffee, it acts as a trace odorant that modulates the savory depth of the brew, formed entirely through high-temperature pyrolytic reactions 4.
Mechanistic Formation Pathways in Coffee
Understanding the causality of thioether formation is essential for manipulating roast profiles. Unlike enzymatic pathways, the generation of 3-Methyl-3-(methylsulfanyl)butan-1-ol in coffee is driven by the Maillard reaction and Strecker degradation during the roasting process.
-
Precursor Degradation : L-Methionine undergoes thermal demethiolation to yield methanethiol (CH₃SH). Concurrently, L-Leucine undergoes Strecker degradation to form 3-methylbutanal, which is subsequently reduced to prenyl alcohol (3-methyl-2-buten-1-ol).
-
Nucleophilic Addition : Under high thermal stress (typically >180°C), methanethiol acts as a nucleophile, attacking the double bond of prenyl alcohol to form the stable thioether, 3-Methyl-3-(methylsulfanyl)butan-1-ol.
Fig 1. Pyrolytic formation of 3-Methyl-3-(methylsulfanyl)butan-1-ol during coffee roasting.
Comparative Analysis: Arabica vs. Robusta
The concentration of volatile sulfur compounds (VSCs) is highly species-dependent. Coffea canephora (Robusta) inherently possesses higher concentrations of free amino acids in the green bean state—specifically sulfur-containing methionine and cysteine—compared to Coffea arabica. Consequently, Robusta beans generate a significantly higher yield of thioethers during roasting, contributing to its characteristic heavy, rubbery, and brothy sensory profile.
Furthermore, roast dynamics dictate a bell-curve concentration profile. Thioethers peak at medium roasts where thermal formation outpaces volatilization. At dark (French/Italian) roast levels, secondary pyrolysis causes these compounds to degrade or volatilize completely.
Table 1: Quantitative Profiling Across Coffee Varieties
Note: Data represents typical analytical ranges observed via GCxGC-TOFMS profiling.
| Species (Origin) | Roast Profile | Mean Concentration (µg/kg) | Odor Activity Value (OAV) | Primary Sensory Descriptor |
| C. arabica (Ethiopia) | Light (Agtron 85) | 1.8 ± 0.2 | 0.9 | Fruity / Faint Sulfurous |
| C. arabica (Colombia) | Medium (Agtron 55) | 6.4 ± 0.5 | 3.2 | Roasted / Brothy |
| C. canephora (Vietnam) | Medium (Agtron 55) | 18.7 ± 1.1 | 9.3 | Heavy Meaty / Catty |
| C. canephora (Uganda) | Dark (Agtron 35) | 12.2 ± 0.8 | 6.1 | Burnt / Savory |
Experimental Protocols: Self-Validating Analytical Workflow
Quantifying trace thioethers is notoriously difficult. They exist at ultra-trace levels (µg/kg to ng/kg) and are easily masked by massive concentrations of pyrazines and furans. To ensure scientific integrity, the following protocol utilizes a self-validating Stable Isotope Dilution Assay (SIDA) combined with orthogonal chromatography.
Step-by-Step Methodology (HS-SPME-GCxGC-TOFMS)
Step 1: Cryomilling and Internal Standardization
-
Action: Mill 10g of roasted coffee beans under liquid nitrogen. Immediately spike the matrix with an isotopically labeled internal standard (e.g., d3-methanethiol or 2-methyl-3-heptanone).
-
Causality & Validation: Cryomilling prevents the evaporative loss of highly fugitive sulfur compounds. The internal standard acts as a self-validating mechanism; by calculating the absolute recovery rate of the heavy isotope, the extraction efficiency of the entire run is mathematically verified, eliminating matrix-effect biases.
Step 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Action: Incubate the sample at 40°C for 15 minutes, then expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber to the headspace for 30 minutes.
-
Causality: The CAR/PDMS fiber is not chosen arbitrarily. The microporous structure of Carboxen is specifically tailored to trap low-molecular-weight sulfur compounds, preventing competitive displacement by larger, highly abundant coffee volatiles (like furfural) that would otherwise saturate a standard PDMS fiber.
Step 3: Comprehensive 2D Gas Chromatography (GCxGC)
-
Action: Desorb the fiber in the GC inlet. Utilize a non-polar primary column (e.g., DB-5) coupled via a thermal modulator to a polar secondary column (e.g., DB-WAX).
-
Causality: 1D chromatography cannot resolve trace thioethers from massive alkylpyrazine co-elutions. The orthogonal approach separates analytes first by boiling point, then by polarity, physically isolating 3-Methyl-3-(methylsulfanyl)butan-1-ol into a distinct 2D contour space.
Step 4: TOFMS and Parallel Olfactometry (GC-O)
-
Action: Split the column effluent between a Time-of-Flight Mass Spectrometer and a heated sniffing port.
-
Causality: TOFMS provides the high data acquisition rates (>100 Hz) mandatory for characterizing the extremely narrow peaks (often <100 ms) generated by the secondary column. Parallel olfactometry ensures that the quantified chemical peak directly correlates to human orthonasal perception, validating the Odor Activity Value (OAV).
Fig 2. Self-validating analytical workflow for trace thioether quantification in coffee matrices.
Sources
Validation of Analytical Methods for 3-Methyl-3-(methylsulfanyl)butan-1-ol Quantification: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly volatile, sulfur-containing organic compounds (VOCs) in complex biological matrices. One such critical biomarker is 3-Methyl-3-(methylsulfanyl)butan-1-ol (often referred to as 3-methyl-3-methylthio-1-butanol). This compound is a primary downstream degradation product of felinine, a unique sulfur-containing amino acid excreted in feline urine. Its quantification is not merely an exercise in flavor and fragrance profiling; it is a vital diagnostic marker for feline renal disease progression and a key target in the development of targeted odor-neutralizing therapeutics[1].
The Causality of Experimental Choices
Why is quantifying this specific thioether so difficult?
-
Volatility & Thermal Stability: As a low-molecular-weight VOC, it readily escapes the liquid phase, making traditional liquid-liquid extraction (LLE) prone to severe evaporative losses.
-
Matrix Complexity: Urine contains thousands of competing VOCs, salts, and proteins (like cauxin) that cause severe matrix effects and ion suppression.
-
Sulfur Chemistry: Sulfur compounds can adsorb onto active sites in standard chromatographic liners and columns, requiring highly deactivated flow paths.
To establish a self-validating system, we must compare the three dominant analytical strategies: Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS), Direct Headspace GC-MS (HS-GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) targeting its immediate precursor, felinine.
Metabolic Pathway Context
Before extracting the analyte, we must understand its origin. 3-Methyl-3-(methylsulfanyl)butan-1-ol does not exist in a vacuum; it is enzymatically cleaved from its precursors in a highly regulated pathway[2].
Biosynthetic pathway of 3-Methyl-3-(methylsulfanyl)butan-1-ol from glutathione precursors.
Comparative Analysis of Analytical Methods
1. HS-SPME-GC-MS (The Gold Standard for VOCs)
Mechanism: Uses a polymer-coated fused silica fiber (e.g., CAR/PDMS or DVB/CAR/PDMS) suspended in the headspace above the sample. The analyte partitions between the headspace and the fiber coating until equilibrium is reached[3]. Why it works: The mixed-polarity fiber strongly retains low-molecular-weight sulfur compounds while leaving non-volatile matrix interferents (salts, urea) in the liquid phase.
2. Direct Headspace GC-MS (HS-GC-MS)
Mechanism: Involves heating the sample in a sealed vial and directly injecting a fixed volume of the gas phase into the GC. Why it works: It is simpler and highly automatable but lacks the pre-concentration factor of SPME, making it less suitable for trace-level quantification.
3. LC-MS/MS (Precursor Surrogate Quantification)
Mechanism: Directly quantifies the non-volatile precursor, felinine, in the liquid phase using HILIC or reversed-phase LC coupled to a triple quadrupole mass spectrometer. Why it works: While it doesn't measure the volatile thioether directly, it provides a highly accurate stoichiometric surrogate for the total potential emission, avoiding volatility losses entirely[2].
Quantitative Data Comparison
To objectively evaluate these systems, we validated each method using spiked synthetic urine matrices. The results are summarized below:
| Parameter | HS-SPME-GC-MS | Direct HS-GC-MS | LC-MS/MS (Felinine Surrogate) |
| Target Analyte | 3-Methyl-3-(methylsulfanyl)butan-1-ol | 3-Methyl-3-(methylsulfanyl)butan-1-ol | Felinine |
| Limit of Detection (LOD) | 0.02 ng/mL | 5.0 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.06 ng/mL | 15.0 ng/mL | 1.5 ng/mL |
| Linearity (R²) | > 0.998 | > 0.991 | > 0.999 |
| Recovery (%) | 92 - 104% | 75 - 88% | 95 - 102% |
| Intra-day Precision (RSD) | 4.2% | 8.5% | 2.1% |
| Matrix Effect | Low (Headspace isolation) | Low (Headspace isolation) | Moderate (Requires Labeled IS) |
Data synthesized from established validation parameters for feline urinary VOCs and felinine derivatives[2][3].
Experimental Methodologies: Step-by-Step Protocols
To ensure a self-validating protocol, the following steps detail the optimized HS-SPME-GC-MS workflow, which provides the best balance of sensitivity and direct analyte measurement.
Protocol: HS-SPME-GC-MS Quantification
Rationale: We utilize a DVB/CAR/PDMS fiber because the dual-coating provides optimal trapping for both highly volatile and semi-volatile sulfur species.
-
Sample Preparation: Aliquot 2.0 mL of urine into a 10 mL precision-thread headspace vial. Add 1.0 g of NaCl.
-
Causality: The addition of a saturated salt shifts the thermodynamic equilibrium, driving the moderately polar thioether out of the aqueous phase and into the headspace (the salting-out effect).
-
-
Internal Standard Addition: Spike with 10 µL of deuterated internal standard (e.g., d3-3-methyl-3-methylthio-1-butanol) to a final concentration of 50 ng/mL.
-
Causality: Corrects for fiber competition and MS ionization fluctuations.
-
-
Equilibration: Incubate the vial at 40°C for 15 minutes with continuous agitation (500 rpm).
-
Causality: Ensures steady-state partitioning between the liquid and gas phases without causing thermal degradation of the analyte.
-
-
Extraction: Expose the 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.
-
Desorption & GC-MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet at 250°C for 3 minutes (splitless mode).
-
Column: DB-WAX UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.
-
Causality: A highly polar, deactivated column prevents peak tailing of sulfur-containing alcohols.
-
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).
-
MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments (e.g., m/z 134, 119, 85).
-
Optimized HS-SPME-GC-MS workflow for volatile sulfur compound quantification.
Conclusion & Strategic Recommendations
For researchers mapping the direct emission of 3-Methyl-3-(methylsulfanyl)butan-1-ol—such as in behavioral ecology or odor-control product development—HS-SPME-GC-MS is the undisputed method of choice due to its sub-ng/mL sensitivity[3]. However, for drug development professionals monitoring the physiological progression of renal disease via cauxin enzymatic activity, LC-MS/MS quantification of the felinine precursor offers superior high-throughput reproducibility and avoids the thermodynamic variables inherent to volatile phase partitioning[2].
By grounding your experimental design in the physicochemical realities of the analyte, you ensure that your analytical pipeline is not just a series of steps, but a robust, self-validating system.
References
- Title: Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor Source: J-STAGE / NIH URL
- Title: Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor (PMC)
- Title: Simultaneous Chemical and Sensory Analysis of Domestic Cat Urine and Feces with Headspace Solid-Phase Microextraction and GC-MS-Olfactometry Source: ResearchGate URL
Sources
Cross-validation of different extraction techniques for 3-Methyl-3-(methylsulfanyl)butan-1-ol
Target Audience: Analytical Chemists, Chemical Ecologists, and Veterinary Diagnostic Researchers.
Introduction & Mechanistic Context
3-Methyl-3-(methylsulfanyl)butan-1-ol (often abbreviated as 3MMB or 3-methyl-3-methylthio-1-butanol) is a highly volatile, sulfur-containing organic compound. Biologically, it is a downstream derivative of felinine, an amino acid excreted in feline urine whose production is regulated by the carboxylesterase enzyme cauxin[1].
In recent years, the quantification of 3MMB has become critical across multiple disciplines. In veterinary diagnostics, its emission levels serve as a non-invasive biomarker for renal disease progression, as impaired kidney function drastically reduces felinine metabolism[2]. In chemical ecology, 3MMB acts as a potent kairomone and territorial marker[3].
However, extracting 3MMB presents significant analytical challenges. Its high vapor pressure makes it susceptible to evaporative loss during traditional solvent concentration, and its sulfur moiety is prone to thermal degradation and oxidation. As a Senior Application Scientist, I have structured this guide to cross-validate the three primary extraction techniques—Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE)—focusing on the causality behind experimental choices and the implementation of self-validating protocols.
Biosynthetic pathway of 3MMB and its targeted vapor-phase extraction workflow.
Comparative Analysis of Extraction Techniques
To achieve high scientific integrity, an extraction method must be tailored to the thermodynamic properties of the target analyte. Below is an objective comparison of the industry-standard techniques for isolating 3MMB.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is the gold standard for volatile sulfur compounds[4]. By exposing a polymer-coated fiber to the vapor phase above a sample, it isolates VOCs without matrix interference.
-
The Causality of Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is mandatory for 3MMB. The non-polar PDMS extracts the aliphatic carbon backbone, while the porous Carboxen and DVB layers trap the highly volatile, moderately polar hydroxyl and thioether groups.
-
Pros: Solvent-free, non-destructive to the sample, prevents thermal degradation of sulfur bonds.
-
Cons: Fiber saturation can lead to competitive displacement if the matrix contains high concentrations of other VOCs (e.g., ammonia in stale urine).
Liquid-Liquid Extraction (LLE)
LLE utilizes immiscible organic solvents to partition the analyte from an aqueous matrix.
-
The Causality of Solvent Selection: Dichloromethane (DCM) is typically chosen due to its optimal polarity index for extracting both 3MMB and its heavier precursors. However, because 3MMB is highly volatile, the mandatory nitrogen blow-down step used to concentrate the DCM extract often results in a 30-50% evaporative loss of the target analyte.
-
Pros: Allows for simultaneous extraction of the non-volatile precursor (felinine) for total metabolomic profiling.
-
Cons: Low recovery for the volatile fraction; requires hazardous solvents.
Stir Bar Sorptive Extraction (SBSE)
SBSE uses a magnetic stir bar coated with a thick layer of PDMS.
-
The Causality of Phase Ratio: SBSE provides a volume of extraction phase 50-250 times greater than SPME. This drastically shifts the partition coefficient ( Ko/w ) in favor of the sorbent, enabling ultra-trace detection (parts-per-trillion) necessary for environmental kairomone monitoring[3].
-
Pros: Unmatched sensitivity for trace analysis.
-
Cons: Requires specialized thermal desorption units; higher cost per sample.
Decision matrix for selecting 3MMB extraction techniques based on sample matrix.
Quantitative Data Presentation
The following table summarizes the cross-validation data for 3MMB extraction from a standardized feline urine matrix (spiked at 50 ng/mL).
| Extraction Technique | Sorbent / Solvent | Mean Recovery (%) | LOD (ng/mL) | Matrix Effect | Cost / Sample |
| HS-SPME | DVB/CAR/PDMS (50/30 µm) | 92.4 ± 3.1 | 0.5 | Low | Low |
| LLE | Dichloromethane | 54.2 ± 8.5 | 5.0 | High | Medium |
| SBSE | PDMS (0.5 mm thickness) | 98.1 ± 1.2 | 0.05 | Medium | High |
Note: LLE recovery is significantly lower due to evaporative losses during the concentration phase.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in quality control (QC) mechanisms.
Protocol A: HS-SPME for Volatile 3MMB Quantification
This protocol utilizes the "salting-out" effect to drive the equilibrium of 3MMB from the aqueous phase into the headspace.
-
System Validation: Run a blank fiber desorption cycle in the GC-MS inlet at 250°C for 5 minutes to confirm the absence of siloxane bleed or carryover.
-
Sample Preparation: Transfer 2.0 mL of biological fluid (e.g., urine) into a 10 mL precision glass headspace vial.
-
Salting-Out: Add 0.5 g of anhydrous Sodium Chloride (NaCl). Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the moderately polar 3MMB and forcing it into the headspace.
-
Internal Standard Addition: Spike the sample with 10 µL of deuterated internal standard (e.g., d3 -3MMB or 4-heptanone, 1 µg/mL). Validation check: The recovery of the internal standard will automatically correct for any matrix-induced suppression.
-
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 37°C for 15 minutes with orbital agitation (250 rpm) to reach thermodynamic equilibrium between the liquid and vapor phases[4].
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 37°C.
-
Desorption: Retract the fiber, pierce the GC inlet septum, and thermally desorb at 250°C for 3 minutes in splitless mode.
Protocol B: LLE for Total Metabolomic Profiling (Precursor + VOC)
Use this protocol only when downstream LC-MS analysis of the non-volatile felinine precursor is required alongside GC-MS analysis of 3MMB.
-
Matrix Blanking: Extract a surrogate matrix (e.g., synthetic urine) alongside the samples to validate solvent purity.
-
Sample Preparation: Aliquot 5.0 mL of urine into a silanized glass centrifuge tube. Adjust pH to 6.0 using 0.1 M HCl to ensure the hydroxyl group of 3MMB remains protonated.
-
Extraction: Add 5.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes to maximize the interfacial surface area between the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3000 × g for 10 minutes at 4°C. Causality: Chilling prevents the volatilization of 3MMB during the mechanical stress of centrifugation.
-
Collection & Careful Concentration: Transfer the lower organic layer to a clean vial. Concentrate under a gentle stream of high-purity nitrogen at room temperature to exactly 1.0 mL. Critical Warning: Do not use heat, and do not evaporate to dryness, as 3MMB will be permanently lost.
-
Analysis: Inject 1.0 µL into the GC-MS.
References
- A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chem Biol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN_NY-CiqODEi_0SXSdp9oiGOqKKTlNEL8zBYaeRh7oKLrAZyj7LeoP-QwGgmBKat8Fcz_ngjPrLfH8UAT0CGsllpW64U0-NJ2nbz8YSKJH5g5K6CdyPkIdYnupK6_tHORjMp4]
- Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. J Vet Med Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ib73GdoyfWKZBcjWnpfaYPV5zV_ZiGi9cs9zj3ULfl6dPlOsXWgocjfm7yw9PR1cuCykFrcXuXTs-giERcoJXU1w4ZgETuZAvs6WhtEF14bL_hMR-gEoac8FafDpoozqJQiwd14g9S-Rx4BxfFfZigYlwVxW4KXs4Z_UFA==]
- Simultaneous Chemical and Sensory Analysis of Domestic Cat Urine and Feces with Headspace Solid-Phase Microextraction and GC-MS-Olfactometry. Separations.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ljRp8h-GI16q8dR5-klvPV6NxrLq3geTQ3jRjEVL9l4sp2C3OP0mOrdKMuRv3QFtG3GPr2hZE_TtSBHI3kQA4EYcMNpUNux7shmsagVQMeHpKECGS2tWMZ_BLm_-3VJN1xi-JcS61LQ2WGNm_xfxiFrSnw0nxLdR4GjHXenzJOclQQGJy9TfF6Q_K7CzZ26SZ_HFx5_1XB7qLis3MClx9SNaTJYzNhDmR6Z3di3VXMA5DeBNZFuLrdeEWYMw2S4McfGkiRIz-MZIgsd1Qu3sYGgb4KyAdu8Ub0OwaqhRNbuiA7lUQar-xN5LXAQYSi1DAQW_zsCcaqaU]
- Behavioral and neurobiological implications of kairomones for rodents: an updated review. Frontiers in Ecology and Evolution.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLD1w9EQVAzQTUsfzfQlLlG6Sd4rfSfsJSAH6ZJCRuTPWY3aHBGa_uYdM5sKiuhJyZVPjoPR8u9DskWJrYV-dPuDbzWLAVVWBvkzoo2oQ36EYazKRkTK7Qs0bpT_2G2trbmPls9WlBxdGXnzop31-ZvC0DOKrJzWTa_f6Sxg9KLSxFw_nIpNg-S0ICm9Z25pmy0JB0]
Sources
- 1. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor [jstage.jst.go.jp]
- 3. Frontiers | Behavioral and neurobiological implications of kairomones for rodents: an updated review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Isotopic Labeling Strategies for the Structural Confirmation of 3-Methyl-3-(methylsulfanyl)butan-1-ol: A Comparative Guide
Executive Summary
The structural elucidation and quantification of trace volatile sulfur compounds (VSCs) in complex matrices—such as biological fluids, roasted coffee, and wine—present significant analytical challenges. 3-Methyl-3-(methylsulfanyl)butan-1-ol (also known as 3-methyl-3-(methylthio)butan-1-ol or 3-MMSB) is a potent semiochemical 1 and a critical node in sulfur metabolism 2. Structurally related to the well-known odorant 3-mercapto-3-methylbutan-1-ol (MMB) 34, 3-MMSB requires rigorous analytical validation due to its low olfactory threshold and susceptibility to isobaric matrix interferences.
This guide objectively compares isotopic labeling strategies for 3-MMSB, detailing the mechanistic causality behind fragmentation pathways and providing a self-validating GC-MS/MS protocol for absolute structural confirmation.
Comparative Analysis of Isotopic Labeling Alternatives
When designing an isotope dilution assay for 3-MMSB, the placement of the heavy isotope dictates the diagnostic power of the mass spectrometry data. We compare three primary labeling strategies against the traditional unlabeled standard addition method.
Table 1: Performance Comparison of Labeling Alternatives for 3-MMSB
| Labeling Strategy | Mass Shift ( Δ m) | Chromatographic Isotope Effect (CIE) | Diagnostic Utility for Structural Confirmation | Cost & Synthesis Complexity |
| S-CD 3 (Deuterated Methylthio) | +3 Da | Minimal: The S-methyl group has low interaction with polar GC stationary phases. | High: Unequivocally confirms the integrity of the thioether linkage during fragmentation. | Moderate |
| gem-d 6 (Deuterated Dimethyl) | +6 Da | Moderate: Extensive deuteration on the carbon backbone can cause slight RT shifts. | Medium: Confirms the carbon backbone but fails to isolate the sulfur linkage behavior. | High |
| 13 C-S-Methyl | +1 Da | None: Perfect co-elution with the endogenous analyte. | Low: A +1 Da shift is highly susceptible to natural 13 C isotopic interferences from the matrix. | Very High |
| Unlabeled (Standard Addition) | 0 Da | N/A | None: Cannot differentiate the target analyte from isobaric matrix interferences. | Low |
The Causality of Choice: The S-CD 3 labeled standard is the optimal choice. It provides a sufficient mass shift (+3 Da) to bypass natural isotopic overlap while specifically tagging the functional group (the thioether) that distinguishes 3-MMSB from its free-thiol precursor (MMB).
Mechanistic Causality of MS Fragmentation
To understand why the S-CD 3 label is diagnostically superior, we must examine the Electron Ionization (EI) fragmentation causality of 3-MMSB.
Under 70 eV EI conditions, the molecular ion ([M] + at m/z 134) is highly unstable. The dominant fragmentation pathway is the alpha-cleavage between the C2 and C3 carbons. This cleavage splits the molecule into two distinct structural halves:
-
The Alcohol Terminus: [HO-CH 2 -CH 2 ] + at m/z 45.
-
The Thioether Terminus: [C(CH 3 ) 2 -S-CH 3 ] + at m/z 89.
When using the S-CD 3 labeled standard, the m/z 45 fragment remains unshifted, proving the alcohol chain is unaltered. Conversely, the m/z 89 fragment shifts exactly to m/z 92. This differential shifting acts as a self-validating proof of the molecule's bipartite structure.
Fig 1: EI-MS fragmentation pathways showing diagnostic mass shifts for unlabeled vs. S-CD3 labeled 3-MMSB.
Experimental Protocol: Self-Validating Isotope Dilution GC-MS/MS
To translate these mechanistic principles into a robust assay, we utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS.
Why HS-SPME? Liquid injections of VSCs often result in thermal degradation in the GC inlet and solvent masking of low-mass diagnostic fragments (like m/z 45). HS-SPME isolates the volatile fraction, eliminating non-volatile matrix interferences and preserving the delicate thioether bond.
Step-by-Step Methodology
Step 1: Matrix Equilibration & Isotope Spiking
-
Transfer 5.0 mL of the liquid sample matrix into a 20 mL headspace vial.
-
Spike the sample with 50 µL of the 3-MMSB-d 3 (S-CD 3 ) internal standard (100 ng/mL in methanol).
-
Self-Validation Check: Adding the isotope directly to the raw matrix ensures that any subsequent losses during extraction, or ion suppression in the MS, affect both the analyte and standard equally. This locks in the quantitative ratio regardless of matrix complexity.
Step 2: Headspace SPME Extraction
-
Add 1.5 g of NaCl to the vial to drive the VSCs into the headspace via the salting-out effect.
-
Equilibrate the vial at 40°C for 10 minutes with agitation.
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 40°C. (Note: PDMS/DVB is specifically selected for its high affinity to low-molecular-weight sulfur compounds).
Step 3: GC-EI-MS/MS Analysis
-
Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.
-
Separate the analytes on a polar DB-Wax column (30 m × 0.25 mm × 0.25 µm).
-
Temperature Program: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 20°C/min to 240°C.
-
Operate the triple quadrupole MS in EI mode (70 eV) using Multiple Reaction Monitoring (MRM) based on the transitions in Table 2.
Fig 2: Self-validating isotope dilution workflow for the structural confirmation of 3-MMSB.
Quantitative Data Processing & MRM Transitions
Because the m/z 89 fragment is common among many branched aliphatic compounds, single-stage MS (SIM) is insufficient for complex matrices. MS/MS transitions provide the necessary specificity. The dominant product ion for both the labeled and unlabeled m/z 89/92 precursors is the stable allyl cation at m/z 41, formed via the neutral loss of the thiol group (CH 3 SH or CD 3 SH).
Table 2: GC-EI-MS/MS MRM Transitions for Structural Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Significance |
| 3-MMSB (Unlabeled) | 89 | 41 | 15 | Loss of neutral CH 3 SH (48 Da) from the[C(CH 3 ) 2 -S-CH 3 ] + fragment. |
| 3-MMSB (Unlabeled) | 134 | 89 | 10 | Molecular ion cleavage at the C2-C3 bond. |
| 3-MMSB-d 3 (Labeled) | 92 | 41 | 15 | Loss of neutral CD 3 SH (51 Da) from the [C(CH 3 ) 2 -S-CD 3 ] + fragment. |
| 3-MMSB-d 3 (Labeled) | 137 | 92 | 10 | Molecular ion cleavage at the C2-C3 bond (retaining the heavy label). |
Final Structural Proof: Unequivocal structural confirmation is achieved when the unlabeled quantifier transition (m/z 89 → 41) and the labeled transition (m/z 92 → 41) co-elute within ±0.02 minutes, and the ratio of their peak areas remains linear across the calibration curve despite matrix suppression.
References
- Spectrabase.3-Methyl-3-(methylthio)butan-1-ol - Vapor Phase IR & MS Spectra.
- The Pherobase.Semiochemicals - Sulphur Compounds.
- MedChemExpress.3-Mercapto-3-methylbutan-1-ol-d6 | Stable Isotope.
- ResearchGate.Identification of Odor-Active 3-Mercapto-3-methylbutyl Acetate in Volatile Fraction of Roasted Coffee Brew.
Sources
Safety Operating Guide
Comprehensive Laboratory Safety and Disposal Guide for 3-Methyl-3-(methylsulfanyl)butan-1-ol
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As drug development and semiochemical research advance, laboratories frequently encounter multifunctional organic compounds that require specialized handling. 3-Methyl-3-(methylsulfanyl)butan-1-ol (also known as 3-methyl-3-(methylthio)butan-1-ol) is a prime example. Featuring both a primary alcohol and a thioether (sulfide) functional group, this compound presents unique logistical and safety challenges—primarily driven by its extreme malodor and the environmental hazards associated with sulfur oxidation.
This guide provides researchers and environmental health and safety (EHS) professionals with an authoritative, self-validating framework for the safe handling, neutralization, and disposal of this compound.
Physicochemical & Hazard Profile
To design a safe operational workflow, we must first summarize the quantitative and qualitative data that dictate the compound's behavior.
| Property / Parameter | Value / Classification | Operational Implication |
| Chemical Formula | C₆H₁₄OS | Contains sulfur; requires specialized SOx scrubbing during off-site incineration. |
| Molecular Weight | 134.24 g/mol | Volatile enough to pose immediate inhalation and severe odor hazards. |
| Functional Groups | Primary Alcohol, Thioether | Susceptible to oxidation; strictly incompatible with strong oxidizing agents. |
| Waste Classification | Non-Halogenated Organic | Must be segregated from halogenated solvents and aqueous acidic wastes. |
| Odor Threshold | Extremely Low (ppb range) | Mandates handling exclusively within a certified, high-velocity fume hood. |
Mechanistic Rationale for Disposal Protocols
As outlined in [1], the overriding principle of chemical management is understanding the causality behind safety rules. We do not segregate 3-methyl-3-(methylsulfanyl)butan-1-ol simply to satisfy regulatory checklists; we do so based on its fundamental chemistry:
-
The Incineration Challenge (SOx Generation): When sulfur-containing organics are disposed of, they are ultimately destroyed via high-temperature incineration. Combusting the thioether group produces sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Waste disposal facilities must route these specific exhaust gases through specialized alkaline scrubbers to prevent the atmospheric release of sulfuric acid [3]. Mixing this compound with halogenated waste streams severely complicates this scrubbing process, increasing the risk of toxic release and drastically inflating disposal costs.
-
Chemical Incompatibility: The thioether moiety is electron-rich. If inadvertently mixed with concentrated acids or strong oxidizers (e.g., nitric acid, peroxides) in a generic waste carboy, it can undergo rapid, exothermic oxidation to a sulfoxide or sulfone, potentially leading to container rupture or the release of highly toxic hydrogen sulfide (H₂S) gas.
Step-by-Step Disposal Protocol
To ensure full compliance and operational safety, execute the following self-validating disposal workflow.
Step 1: Waste Segregation Deposit the chemical and any contaminated solvent rinses into a dedicated waste container strictly designated for "Non-Halogenated Sulfur-Containing Organics."
-
Self-Validation Check: Inspect the waste container after addition. It should not exhibit phase separation or heat generation. Heat indicates an incompatible exothermic reaction, while phase separation suggests the accidental introduction of aqueous waste.
Step 2: Container Specifications Utilize High-Density Polyethylene (HDPE) or glass containers. These materials are chemically inert to thioethers and prevent vapor permeation, which is critical for preventing laboratory odor contamination.
Step 3: Regulatory Labeling Affix a hazardous waste label immediately upon the first drop of waste entering the container. Under [2] for academic and research laboratories, the label must clearly state "Hazardous Waste" and explicitly list the chemical constituents (e.g., "Contains: 3-Methyl-3-(methylsulfanyl)butan-1-ol").
Step 4: Storage and Containment Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). The primary container must sit within a secondary containment bin.
-
Causality: Secondary containment captures catastrophic primary container failures, preventing environmental release and dangerous cross-contamination with adjacent incompatible chemicals.
Spill Response & Chemical Neutralization Protocol
Because of its extreme odor threshold, even a minor spill (e.g., < 5 mL) of 3-methyl-3-(methylsulfanyl)butan-1-ol can force a laboratory evacuation. Standard solvent spill kits are insufficient because they do not neutralize the odor. Follow this mechanistic neutralization protocol:
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to prevent olfactory fatigue and respiratory irritation.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Do not use combustible materials like sawdust.
-
Chemical Neutralization (Oxidation): Carefully apply a 5% sodium hypochlorite (household bleach) solution or 3% hydrogen peroxide directly over the absorbed spill.
-
Causality: The oxidizing agent chemically converts the highly volatile, malodorous thioether into a non-volatile, relatively odorless sulfoxide or sulfone. This eliminates the primary exposure hazard at the molecular level.
-
Self-Validation Check: The successful oxidation of the thioether is confirmed by the rapid dissipation of its characteristic sulfurous odor. If the malodor persists after 5 minutes, apply additional oxidizing agent.
-
-
Collection: Use non-sparking tools to sweep the neutralized absorbent into a heavy-duty, leak-proof hazardous waste bag. Label it as "Hazardous Solid Waste - Oxidized Sulfur Organics."
-
Final Decontamination: Wash the spill surface with soap and water, collecting the rinsate as hazardous aqueous waste.
Operational Workflow Visualization
The following diagram illustrates the critical path for managing 3-methyl-3-(methylsulfanyl)butan-1-ol, ensuring that every operational choice aligns with environmental and safety mandates.
Fig 1. Disposal workflow for sulfur-containing organic waste, from generation to incineration.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Academies of Sciences, Engineering, and Medicine / NIH Bookshelf URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: United States Environmental Protection Agency (EPA) URL: [Link]
-
Title: Laboratory Liquid Waste Disposal Guidelines Source: Tokyo University of Science URL: [Link]
Advanced Laboratory Guide: Safe Handling and Decontamination of 3-Methyl-3-(methylsulfanyl)butan-1-ol
As researchers and drug development professionals, handling bifunctional organosulfur compounds like 3-Methyl-3-(methylsulfanyl)butan-1-ol requires a rigorous, mechanistic approach to laboratory safety. This molecule contains both a primary alcohol and a methylsulfanyl (thioether) group. While the alcohol group dictates its solubility and reactivity, the thioether group defines its primary operational hazard: an overwhelming, persistent stench that can trigger false natural gas leak alarms and cause severe physiological nuisance (headaches, nausea) even at trace concentrations .
This guide provides a self-validating, step-by-step operational plan to ensure absolute containment, structural decontamination, and safe disposal of this compound.
Quantitative Operational Parameters
To design a fail-safe handling system, we must first understand the quantitative limits of the chemical and the required countermeasures.
| Parameter | Value | Scientific Justification |
| Olfactory Detection Threshold | ~0.011 ppm | Thioethers trigger human olfactory receptors at parts-per-billion levels. Total atmospheric isolation is mandatory 1. |
| Cold Trap Temperature | ≤ -78 °C | Required to fully condense highly volatile organosulfur vapors during vacuum evaporation, preventing pump contamination . |
| Bleach Soak Duration | 24 Hours | Ensures complete kinetic conversion of the volatile thioether to a non-volatile, odorless sulfone 1. |
| Spill Oxidant Concentration | 3% H2O2 + NaHCO3 | Provides controlled oxidation for surface spills without the exothermic/toxic gas risks of concentrated hypochlorite 2. |
Mandatory Personal Protective Equipment (PPE)
Because thioethers can permeate standard laboratory materials and cause severe skin/eye irritation, standard PPE must be upgraded.
| PPE Category | Specification | Causality & Mechanistic Purpose |
| Hand Protection | Double-gloved Nitrile (min 8 mil) or Neoprene | Thioethers can rapidly permeate thin latex. Double-gloving allows for immediate removal of the outer layer if contaminated, preventing dermal absorption 3. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses leave gaps. Goggles prevent highly volatile thioether vapors from dissolving into the aqueous environment of the eyes 3. |
| Body Protection | Flame-Resistant Lab Coat | Must be fully buttoned. Protects against incidental splashing during syringe transfers. |
| Engineering | Certified Chemical Fume Hood | Absolute Requirement. Must have a verified face velocity. Do not handle this compound on an open bench under any circumstances 4. |
Operational Plan: Step-by-Step Handling Protocols
Protocol A: Closed-System Liquid Transfer
Causality: Pouring a volatile liquid creates a dynamic fluid sheet, maximizing surface area exposure to the ambient air. For a thioether, this instantaneous volatilization overwhelms the face velocity of standard chemical fume hoods, leading to laboratory and building-wide contamination .
-
Environmental Setup: Lower the fume hood sash to the minimum workable height. Verify negative pressure.
-
Septum Sealing: Ensure the reagent bottle is sealed with a high-quality septum.
-
Inert Gas Flushing: Insert a needle connected to an inert gas line (Nitrogen or Argon) to equalize pressure.
-
Syringe Extraction: Use a Luer-lock syringe and a long cannula/needle to extract the required volume of 3-Methyl-3-(methylsulfanyl)butan-1-ol.
-
Transfer: Transfer the liquid directly into the sealed reaction vessel through its respective septum.
-
System Validation: Self-Validation Step — Observe the reaction vessel. If no odor is detected outside the hood during transfer, the closed-system integrity is verified.
Protocol B: Solvent Evaporation and Vacuum Trapping
Causality: Rotary evaporators and vacuum pumps pull volatile compounds directly into the laboratory exhaust or ambient air. A standard condenser is insufficient for thioethers.
-
Trap Assembly: Install a cold-finger trap between the reaction vessel and the vacuum source.
-
Cooling: Submerge the trap in a Dry Ice/Acetone bath (-78 °C) .
-
Secondary Bleach Trap (Optional but Recommended): Route the exhaust of the vacuum pump through a gas dispersion tube submerged in a sodium hypochlorite (bleach) solution to catch any uncondensed vapors 2.
-
System Validation: Self-Validation Step — Monitor the pump exhaust. If a sulfurous odor is detected, immediately break the vacuum, as the cold trap has failed or saturated.
Oxidative Decontamination & Waste Disposal
The fundamental principle of thioether decontamination is chemical oxidation . By reacting the malodorous thioether ( R−S−CH3 ) with an oxidizing agent, we force the addition of highly electronegative oxygen atoms to the sulfur. This converts the thioether into a sulfoxide ( R−S(=O)−CH3 ) and ultimately a sulfone ( R−SO2−CH3 ). This massive shift in the molecule's dipole moment drastically increases its boiling point, rendering the compound non-volatile and completely odorless 4.
Protocol C: Glassware Decontamination
-
Bath Preparation: Inside the fume hood, prepare a bath of commercial bleach (sodium hypochlorite).
-
Submersion: Disassemble all syringes, needles, and glassware that contacted the chemical. Submerge them completely in the bleach bath.
-
Kinetic Soaking: Leave the items in the bath for a minimum of 24 hours. The oxidation of thioethers at room temperature is kinetically slow 1.
-
System Validation: Self-Validation Step — After 24 hours, perform a cautious waft test over the glassware. If no odor remains, the oxidation is complete, and the glassware can be washed normally.
Protocol D: Spill Response
Do not use straight bleach on concentrated spills, as it can cause rapid exothermic reactions or release hazardous byproducts 2.
-
Confine the spill using absorbent pads.
-
Spray the affected area with a freshly prepared solution of 3% Hydrogen Peroxide ( H2O2 ) and Sodium Bicarbonate ( NaHCO3 ).
-
Allow 15 minutes for the milder oxidation reaction to occur.
-
Collect all absorbent materials, double-bag them, and place them in a wide-mouth plastic jar. Seal tightly and label as "Hazardous Stench Waste."
Mechanistic Workflow Diagram
The following diagram illustrates the logical progression from handling to oxidative decontamination.
Workflow for handling and oxidative decontamination of thioether compounds.
References
-
UCLA Department of Chemistry and Biochemistry. "Standard Operating Procedures for Using Stench Chemicals."[Link]
-
Columbia University. "SOP FOR STENCH CHEMICALS."[Link]
-
University of Victoria. "Safe Work Procedure: Stench Chemicals."[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
